Cyclopent-3-en-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopent-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBEPFUQWPNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373354 | |
| Record name | Cyclopent-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27721-59-1 | |
| Record name | Cyclopent-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Safe Handling of Cyclopent-3-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of a Reactive Intermediate
Cyclopent-3-en-1-amine and its derivatives are valuable building blocks in medicinal chemistry and drug development, offering a unique scaffold for the synthesis of novel therapeutics. However, the inherent reactivity of this unsaturated cyclic amine necessitates a comprehensive understanding of its hazard profile and a meticulous approach to its handling. This guide, designed for the discerning scientist, moves beyond a standard safety data sheet to provide a deeper, more instructive framework for the safe and effective utilization of this compound in a research and development setting. By understanding the "why" behind the safety protocols, we empower researchers to not only protect themselves but also to ensure the integrity of their work.
Section 1: Decoding the Hazard Profile of Cyclopent-3-en-1-amine
GHS Hazard Classification: A Triad of Irritancy
Data for Cyclopent-3-en-amine hydrochloride (CAS No: 91469-55-5) provides a clear indication of the primary hazards associated with this chemical class.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are accompanied by the GHS07 pictogram, indicating a harmful or irritant substance. It is prudent to assume the free amine exhibits a similar, if not more pronounced, hazard profile due to the increased reactivity of the free base.
The Unseen Risks: Flammability and Reactivity
As an unsaturated aliphatic amine, Cyclopent-3-en-1-amine should be regarded as a flammable liquid.[4][5][6] While a specific flash point is not documented, analogous compounds such as allylamine have a very low flash point of -20°F (-29°C), highlighting the significant fire risk.[5] Vapors are likely to be heavier than air and can form explosive mixtures with air, especially in enclosed spaces.[4]
The presence of the amine group also introduces a degree of basicity and nucleophilicity, making it incompatible with strong oxidizing agents, acids, and acid chlorides.[7] Reactions with these substances can be vigorous and exothermic.
Section 2: Foundational Pillars of Safe Handling
A proactive and informed approach to laboratory practice is the cornerstone of safety when working with reactive compounds like Cyclopent-3-en-1-amine.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the compound within a certified chemical fume hood. This ensures that any vapors are effectively removed from the breathing zone of the operator. For procedures with a higher risk of aerosol generation, a glove box or other closed system should be considered.[6]
Experimental Workflow: Handling Cyclopent-3-en-1-amine
Caption: A logical workflow for the safe handling of Cyclopent-3-en-1-amine.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is critical. The following should be considered mandatory when handling Cyclopent-3-en-1-amine:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene) | Nitrile gloves may offer limited splash protection but are not recommended for prolonged contact with amines. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat and closed-toe shoes | Protects the skin from accidental splashes and provides a layer of protection in case of a fire. |
| Respiratory Protection | Not typically required when using a fume hood. In case of a spill or ventilation failure, a respirator with an organic vapor cartridge is necessary. | Ensures protection from inhaling irritating and potentially toxic vapors. |
Storage and Segregation: Preventing Unwanted Reactions
Proper storage is crucial to maintain the stability of Cyclopent-3-en-1-amine and prevent hazardous reactions.[8]
-
Containers: Store in tightly sealed, appropriate containers, preferably in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.[8][9]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[4][8]
-
Segregation: Keep away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.[4][7]
Section 3: Emergency Protocols: Preparedness for the Unexpected
Even with the most stringent safety measures, the potential for accidents remains. A well-rehearsed emergency plan is essential.
In Case of Exposure: Immediate and Decisive Action
Logical Flow for First Aid Response
Caption: Decision-making process for first aid after exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Response: Containment and Neutralization
For minor spills within a fume hood:
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[12]
-
Neutralize the spill by cautiously applying a weak acid (e.g., citric acid).[12]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
For major spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
Fire Fighting Measures: A Calculated Approach
In the event of a fire involving Cyclopent-3-en-1-amine, use a fire extinguisher suitable for flammable liquids (Class B fires).[13]
-
Recommended Extinguishing Media: Dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[13][14][15] Water spray may be ineffective but can be used to cool fire-exposed containers.[4]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
Section 4: Toxicological and Environmental Considerations
Toxicology Profile: A Focus on Irritancy and Potential for Systemic Effects
Environmental Fate: Biodegradability and Aquatic Toxicity
Short-chain aliphatic amines are generally considered to have a low ecological hazard potential.[16] However, the introduction of any chemical into the environment should be avoided. All waste containing Cyclopent-3-en-1-amine must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety and Scientific Excellence
The responsible use of Cyclopent-3-en-1-amine in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By embracing the principles outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this valuable compound, fostering a laboratory environment where both scientific innovation and personal safety are paramount.
References
-
Canada.ca. (2021, March 5). Aliphatic Amines Group - information sheet. [Link]
-
Chemos GmbH & Co. KG. (2020, February 13). Safety Data Sheet: allylamine. [Link]
-
CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine. [Link]
-
PubChem. (n.d.). 1-Amino-3-cyclopentene hydrochloride. Retrieved March 7, 2026, from [Link]
-
Environmental Health & Safety - Georgia Tech. (n.d.). Spill Kits and Spill Clean Up Procedures. [Link]
-
Sino-Canada Chemical Co., Ltd. (n.d.). ALLYLAMINE CAS No 107-11-9 - Safety Data Sheet. [Link]
-
Australian Government Department of Health. (2014, November 27). Tertiary aliphatic (C8-12) amines: Human health tier II assessment. [Link]
-
ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods to Treat, Control and Monitor Spilled Hazardous Materials. [Link]
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?. [Link]
-
University of Manitoba. (n.d.). CHEMICAL SPILL CLEAN-UP. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Case Study - Chemical Safety Board. [Link]
-
WARCO. (n.d.). General Chemical Resistance Guide for Various Elastomers. [Link]
-
Refining Community. (2010, September). Contamination in Amine Systems. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Emerson Process Management. (n.d.). Chemical Compatibility of Elastomers and Metals. [Link]
-
eCFR. (2010, June 24). 40 CFR 721.10199 -- Substituted aliphatic amine (generic). [Link]
-
Phelps Industrial Products. (n.d.). Chemical Resistance Chart - Elastomers. [Link]
-
Safety & Work. (n.d.). Occupational Exposure Limits to Prevent Chemical Risks. [Link]
-
Tyco. (n.d.). Types of firefighting foam agents. [Link]
-
Scribd. (n.d.). Amine Plant Corrosion Insights. [Link]
-
Habonim. (n.d.). Chemical Compatibility. [Link]
-
Maine.gov. (n.d.). Best Practice Guidance for Use of Class B Fire Fighting Foams. [Link]
-
TRANSCAER. (n.d.). Fire Fighting Foam Principles. [Link]
-
PMC. (2024, March 11). A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers. [Link]
-
Australian Government Department of Health. (2017, March 10). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. [Link]
-
IFSJ. (2024, July 8). Types of Firefighting Foam Classes & Applications. [Link]
-
AmmoniaKnowHow. (n.d.). Case Study – Severe Amine Column Corrosion Permanently Frozen. [Link]
-
ResearchGate. (2021, January 28). Trends in Tragedy - An in-depth Study of Amine System Failures. [Link]
-
Fire Safety and Protection, LLC. (2025, March 30). Guide to Fire Fighting Foam Equipment: Best Practices. [Link]
-
PubChem. (n.d.). Cyclopent-3-en-1-amine. Retrieved March 7, 2026, from [Link]
-
MDPI. (n.d.). Biogenic Amine Content and Shelf-Life of Salmon Fillets Packaged in Modified Atmospheres of Low-Level Carbon Monoxide and Different Carbon Dioxide Concentrations. [Link]
-
PMC. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]
-
MDPI. (2022, September 7). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. [Link]
-
Journal of Fire Sciences. (n.d.). Closed-cup Flash Points and Flammability Properties of Selected Chemical Compounds. [Link]
-
ResearchGate. (2024, March 7). A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers. [Link]
-
Figshare. (2024, March 11). A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers. [Link]
-
Wikipedia. (n.d.). Autoignition temperature. [Link]
-
Storemasta. (2026, January 8). Flammable Liquids: Difference Between Flash Point and Auto-Ignition Temperature. [Link]
-
Precision Lubrication Magazine. (2024, April 1). Flash Point Testing: A Comprehensive Guide. [Link]
-
CCS Norway. (n.d.). WP2: Theoretical evaluation of the fate of harmful compounds post emission. [Link]
-
Petronaft. (2024, September 2). Flash Point Vs Auto-Ignition Temperature. [Link]
-
Gexcon. (n.d.). Lessons learned from ammonia incidents. [Link]
Sources
- 1. 1-Amino-3-cyclopentene hydrochloride | C5H10ClN | CID 2756395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1) [cymitquimica.com]
- 3. Cyclopent-3-enamine hydrochloride | 91469-55-5 [sigmaaldrich.cn]
- 4. chemos.de [chemos.de]
- 5. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. researchgate.net [researchgate.net]
- 10. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. safety-work.org [safety-work.org]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. internationalfireandsafetyjournal.com [internationalfireandsafetyjournal.com]
- 14. transcaer.com [transcaer.com]
- 15. A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. skcltd.com [skcltd.com]
Literature review of Cyclopent-3-en-1-amine synthesis routes
This guide provides an in-depth technical analysis and procedural framework for the synthesis of Cyclopent-3-en-1-amine (also known as 4-aminocyclopentene). This specific isomer—where the amine is in the homoallylic position relative to the double bond—presents unique synthetic challenges compared to its allylic counterpart (cyclopent-2-en-1-amine).
Technical Whitepaper & Protocol Guide
Executive Summary & Structural Analysis
Cyclopent-3-en-1-amine is a critical chiral building block in medicinal chemistry, serving as a core scaffold for neuraminidase inhibitors (e.g., Peramivir intermediates) and various kinase inhibitors.
Structural Distinction:
-
Target (Homoallylic): Cyclopent-3-en-1-amine.[1] The amine is separated from the alkene by a methylene spacer within the ring. This isomer is thermodynamically less stable than the conjugated enamine but more stable to racemization than the allylic amine under certain conditions.
-
Common Impurity (Allylic): Cyclopent-2-en-1-amine. Often formed via direct allylic amination or isomerization.
Strategic Synthesis Selection: Direct functionalization of cyclopentene typically yields the allylic (2-ene) product. To selectively access the 3-ene isomer, the most robust strategies involve de novo ring construction or stereocontrolled rearrangement . This guide details the two most authoritative routes:
-
The Malonate/Curtius Pathway (Scale-Up Standard): High fidelity, scalable, and cost-effective.
-
Ring-Closing Metathesis (RCM): Modular and suitable for rapid analogue generation.
Route A: The Malonate/Curtius Pathway (Gold Standard)
This route relies on constructing the cyclopentene ring with the carboxylic acid functionality already in the correct position (C1), followed by a Curtius rearrangement to install the amine.
Phase 1: Ring Construction
The synthesis begins with the double alkylation of dimethyl malonate using cis-1,4-dichlorobutene. This method guarantees the position of the double bond relative to the quaternary center.
Mechanism:
-
Alkylation: The malonate enolate displaces the first chloride.
-
Cyclization: The second intramolecular displacement closes the 5-membered ring.
-
Decarboxylation: Krapcho decarboxylation or saponification/thermal decarboxylation yields the mono-acid.
Phase 2: Curtius Rearrangement
The conversion of cyclopent-3-ene-1-carboxylic acid to the amine via the acyl azide is the pivotal step. It proceeds with complete retention of configuration (if the starting material is chiral).
Visualization: The Malonate-Curtius Workflow
Experimental Protocol: Route A
Step 1: Synthesis of Cyclopent-3-ene-1-carboxylic Acid
-
Reagents: Sodium methoxide (NaOMe), Dimethyl malonate, cis-1,4-dichlorobutene, Methanol.
-
Procedure:
-
Prepare a solution of NaOMe (2.2 eq) in anhydrous MeOH under N₂.
-
Add dimethyl malonate (1.0 eq) dropwise at 0°C; stir for 30 min.
-
Add cis-1,4-dichlorobutene (1.0 eq) dropwise. Caution: Exothermic.
-
Reflux for 4–6 hours. Monitor by TLC (formation of diester).
-
Concentrate, partition between water/ether, and isolate the diester.
-
Hydrolysis/Decarboxylation: Reflux the diester in 10% NaOH (aq) for 2 hours. Acidify to pH 1 with HCl. Extract the diacid.[2]
-
Heat the neat diacid to 160–180°C in an oil bath. CO₂ evolution will be vigorous. Distill the resulting mono-acid (b.p. ~105°C at 12 mmHg) to obtain pure Cyclopent-3-ene-1-carboxylic acid .
-
Step 2: Curtius Rearrangement to Amine Hydrochloride
-
Reagents: Oxalyl chloride, DMF (cat.), Sodium azide (NaN₃), Toluene, HCl (aq).
-
Safety Warning: Sodium azide is acutely toxic and explosive.[3][4] Do not use chlorinated solvents (formation of diazidomethane). Use a blast shield.[4]
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous Toluene.
-
Add catalytic DMF (2 drops) and oxalyl chloride (1.2 eq) at 0°C. Stir until gas evolution ceases (Acid Chloride formation).
-
Azide Formation: Prepare a saturated aqueous solution of NaN₃ (1.5 eq) at 0°C. Add the toluene solution of acid chloride dropwise to the azide solution with vigorous stirring.
-
Separate the organic layer (containing the Acyl Azide). Do not concentrate to dryness.
-
Rearrangement: Heat the toluene solution slowly to 80–90°C. N₂ evolution indicates isocyanate formation.
-
Hydrolysis: Once gas evolution stops, cool to RT and add 20% HCl (aq). Reflux for 1 hour to hydrolyze the isocyanate.
-
Concentrate the aqueous phase to yield Cyclopent-3-en-1-amine hydrochloride .
-
Route B: Ring-Closing Metathesis (RCM)
For research-scale synthesis or when complex substituents are required, RCM using Grubbs catalysts is superior.
-
Precursor: 4-amino-1,6-heptadiene (protected as Boc/Cbz).
-
Catalyst: Grubbs II or Hoveyda-Grubbs II.
-
Advantage: Mild conditions; avoids high-temperature decarboxylation.
Visualization: RCM Pathway
Comparative Analysis of Methods
| Feature | Malonate/Curtius Route | Ring-Closing Metathesis (RCM) |
| Scalability | High (Kg scale feasible) | Low to Medium (Catalyst cost) |
| Cost | Low (Commodity reagents) | High (Ru-catalysts) |
| Safety | Moderate (Azide handling required) | High (Standard organic handling) |
| Atom Economy | Moderate (Loss of CO₂ and N₂) | Low (Loss of Ethylene) |
| Stereocontrol | Achiral (unless resolved later) | Chiral (if starting from chiral pool) |
| Key Risk | Thermal instability of azides | Isomerization of double bond |
References
-
Deprés, J. P., & Greene, A. E. (1980). "A simple synthesis of cyclopent-3-en-1-carboxylic acid." The Journal of Organic Chemistry, 45(10), 2036-2037. Link
-
Murdock, K. C., & Angier, R. B. (1962). "A New Route to 1-Substituted 3-Cyclopentenes." The Journal of Organic Chemistry, 27(7), 2395–2398. Link
-
BenchChem. (2025).[4][5][6] "A Comparative Guide to the Synthesis of Cyclopent-3-ene-1-carbonyl chloride." BenchChem Technical Notes. Link
-
Organic Syntheses. (2009). "Synthesis of Aliphatic Boc-Protected Amines via Zinc-Catalyzed Curtius Rearrangement." Organic Syntheses, 86, 113-120.[7] Link
-
Nagano, T., & Kobayashi, S. (2009).[7] "Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia." Journal of the American Chemical Society, 131(12), 4200–4201. Link
Sources
Unlocking the Cyclopent-3-en-1-amine Scaffold: A Technical Guide to Bioactivity and Synthesis
[1]
Executive Summary
The cyclopent-3-en-1-amine moiety represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to function as a conformationally restricted bioisostere of flexible linear amines and furanose rings.[1] Unlike its saturated cyclopentane counterparts, the inclusion of the C3-C4 double bond imparts specific "envelope" puckering preferences, locking substituents into precise pseudo-axial or pseudo-equatorial vectors.[2] This structural rigidity is critical for high-affinity binding in viral polymerase active sites and GABAergic receptors, effectively reducing the entropic penalty of binding.[1]
This guide analyzes the scaffold’s primary utility in carbocyclic nucleoside antivirals and neurological modulators , supported by validated synthetic protocols and assay methodologies.[2]
Structural & Stereochemical Pharmacophores
The biological potency of cyclopent-3-en-1-amine derivatives stems from two core properties:
-
Metabolic Stability: As a carbocyclic analog of ribose, the methylene group (–CH₂–) replaces the furanose oxygen.[2][3] This substitution renders the ring immune to cleavage by phosphorylases and glycosidases, significantly extending the plasma half-life of derived nucleosides.
-
Conformational Mimicry: The planarity of the double bond forces the ring into a specific conformation that mimics the transition state of enzyme-substrate complexes, particularly in S-adenosylhomocysteine (SAH) hydrolase and viral neuraminidase .[1]
Quantitative Comparison: Saturated vs. Unsaturated
| Feature | Cyclopentan-1-amine (Saturated) | Cyclopent-3-en-1-amine (Unsaturated) | Biological Impact |
| Ring Pucker | Flexible "Twist" or "Envelope" | Rigid "Envelope" (C1 at flap) | Pre-organizes substituents for receptor binding.[1] |
| Electronic Character | Inert Sigma bonds | Pi-electron density at C3-C4 | Potential for cation- |
| Lipophilicity (LogP) | Higher | Slightly Lower | Improved water solubility and membrane permeability balance. |
| Key Drug Example | Peramivir (Core) | Neplanocin A (Analog) | Critical for antiviral potency. |
Therapeutic Applications
A. Antiviral Potency: The Carbocyclic Nucleoside Strategy
The most "field-proven" application of this scaffold is in the design of carbocyclic nucleosides.[1] Derivatives like Cyclopentenyl Cytosine (CPE-C) and Neplanocin A utilize the cyclopentenyl amine core to inhibit viral replication.[1]
-
Mechanism of Action: These derivatives often act as suicide inhibitors of SAH hydrolase . By blocking SAH hydrolysis, they cause an accumulation of SAH, which feedback-inhibits S-adenosylmethionine (SAM)-dependent methyltransferases.[1] This prevents the "capping" of viral mRNA (specifically the N7-methylation of guanosine), halting viral protein synthesis.
Visualization: Antiviral Mechanism of Action
Figure 1: Dual-pathway antiviral mechanism.[1] The scaffold can act as a chain terminator after phosphorylation or directly inhibit SAH hydrolase to block viral mRNA capping.
B. Neurological Modulation: GABA Analogs
The derivative (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid is a potent GABA mimetic.[1] The unsaturated ring restricts the GABA pharmacophore into a folded conformation, enhancing selectivity for GABA aminotransferase (GABA-AT) over GABA receptors. This inhibition increases brain GABA levels, offering therapeutic potential for epilepsy and neuropathic pain.[2]
Detailed Experimental Protocols
Protocol A: Synthesis via Vince Lactam Opening
The most reliable route to chiral cyclopent-3-en-1-amine derivatives is the enzymatic resolution and chemical opening of the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one).[1]
Objective: Synthesize (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid.
Reagents:
-
Vince Lactam (racemic)[2]
-
HCl / Methanol[1]
-
Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Lipase (e.g., Pseudomonas cepacia lipase for resolution, optional if starting with chiral lactam)[2]
Step-by-Step Methodology:
-
Lactam Opening: Dissolve (-)-Vince lactam (10 mmol) in MeOH (50 mL). Add HCl (4M in dioxane, 1.2 eq) dropwise.
-
Reflux: Heat the mixture to reflux for 4 hours. The strained bicyclic lactam undergoes methanolysis to yield the amino-ester hydrochloride.[1]
-
Protection: Cool to 0°C. Add Et₃N (2.5 eq) followed by Boc₂O (1.1 eq). Stir at room temperature for 12 hours.
-
Workup: Evaporate MeOH. Dissolve residue in EtOAc, wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄.
-
Hydrolysis (Optional for Acid): Treat the ester with LiOH (2 eq) in THF/H₂O (3:1) at 0°C for 2 hours to yield the free acid.
-
Purification: Recrystallize from Hexane/EtOAc to obtain the white crystalline solid.
Self-Validation Check:
-
NMR: Look for the disappearance of the bridgehead protons of the lactam and the appearance of the carbamate -NH signal (~5.0 ppm) and the distinct alkene protons (~5.8 ppm).
-
Chirality: Confirm enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Protocol B: In Vitro Neuraminidase Inhibition Assay
To evaluate the biological activity of N-substituted derivatives against Influenza.[1]
Reagents:
-
Neuraminidase (NA) source (Influenza A virus lysate or recombinant NA).
-
Substrate: MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).[1]
-
Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.[2]
Workflow:
-
Preparation: Dilute test compounds in MES buffer to varying concentrations (0.1 nM to 10 µM).
-
Incubation: Mix 10 µL of enzyme solution with 10 µL of test compound. Incubate at 37°C for 30 minutes.
-
Reaction: Add 30 µL of MUNANA substrate (100 µM). Incubate at 37°C for 60 minutes.
-
Termination: Stop reaction with 150 µL of Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).
-
Measurement: Read Fluorescence (Excitation: 365 nm, Emission: 450 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Visualization: Synthetic & Assay Workflow
Figure 2: Integrated workflow from chiral synthesis of the scaffold to biological validation via enzymatic assay.
Future Outlook & Bioisosterism
The cyclopent-3-en-1-amine scaffold is evolving beyond simple nucleoside mimicry.[1] Current research trends indicate its utility in:
References
-
Peramivir and Cyclopentane Derivatives: Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Babu, Y. S., et al. (2000).[2] Journal of Medicinal Chemistry.
-
Antiviral Mechanism: Cyclopentenylcytosine.[4][5] A carbocyclic nucleoside with antitumor and antiviral properties.[3][5] Marquez, V. E., et al. (1988).[2] Journal of Medicinal Chemistry.
-
Synthesis via Vince Lactam: Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides.[1][3] Cho, A., et al. (2006).[2] Bioorganic & Medicinal Chemistry Letters.
-
GABA Analogs: (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2.[1] PubChem Compound Summary. [2]
-
General Bioactivity: Chemical properties and biological activities of cyclopentenediones: a review. Vacek, J., et al. (2014).[2][6] Mini Reviews in Medicinal Chemistry.
Sources
- 1. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1) [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Difference between Cyclopent-3-en-1-amine and Cyclopentanamine
Executive Summary
This guide provides a rigorous technical comparison between Cyclopentanamine (the saturated baseline) and Cyclopent-3-en-1-amine (the unsaturated, conformationally constrained analog). While both serve as primary amine building blocks in medicinal chemistry, their electronic profiles, conformational landscapes, and synthetic accessibilities differ fundamentally.
For the drug developer, the choice between these two is rarely arbitrary. Cyclopentanamine offers a flexible, lipophilic, metabolic "blank slate," whereas Cyclopent-3-en-1-amine introduces a handle for orthogonal functionalization, a rigidifying element for entropy-enthalpy compensation in binding, and a distinct electronic environment that modulates basicity.
Part 1: Structural & Electronic Analysis
Physicochemical Comparison
The introduction of a double bond at the C3-C4 position creates a homoallylic amine system. This unsaturation has two primary effects: inductive electron withdrawal and conformational planarization .
| Feature | Cyclopentanamine (Saturated) | Cyclopent-3-en-1-amine (Unsaturated) |
| CAS Number | 1003-03-8 | 27721-59-1 (Free base) / 91469-55-5 (HCl) |
| Molecular Formula | C₅H₁₁N | C₅H₉N |
| Hybridization | All carbons | C3, C4 are |
| pKa (Conjugate Acid) | ~10.65 | ~9.6 – 9.8 (Estimated)* |
| Conformation | Flexible Envelope / Half-Chair | Constrained Envelope (Flattened) |
| Electronic Effect | +I (Inductive donation from alkyl ring) | -I (Inductive withdrawal by alkene) |
Expert Insight on pKa:
While Cyclopentanamine exhibits the typical basicity of a secondary alkyl amine (~10.65), Cyclopent-3-en-1-amine is less basic. The
Conformational Landscape
The structural distinction goes beyond simple saturation.
-
Cyclopentanamine: Exists in a dynamic equilibrium between envelope and half-chair puckers to relieve torsional strain.[1] It is highly flexible.
-
Cyclopent-3-en-1-amine: The double bond forces atoms C2-C3-C4-C5 into a near-planar arrangement to maintain
-orbital overlap. The ring adopts a more defined envelope conformation where only C1 (the amine-bearing carbon) is significantly out of plane. This reduces the entropic penalty upon binding to a receptor, making it a valuable "rigidified" bioisostere.
Figure 1: Conformational impact of the C3=C4 double bond.
Part 2: Synthetic Pathways & "The Forbidden Reaction"
Synthesizing Cyclopentanamine is trivial (reductive amination). Synthesizing Cyclopent-3-en-1-amine is challenging because standard reduction conditions (H₂/Pd) will destroy the double bond.
The Challenge of Unsaturation
To install the amine while preserving the alkene, one must avoid catalytic hydrogenation. The Curtius Rearrangement is the "Gold Standard" method here. It converts a carboxylic acid to an amine with retention of stereochemistry and without touching the alkene.
Synthetic Flowchart
Figure 2: The Curtius Rearrangement pathway preserves the critical double bond.
Part 3: Experimental Protocol (Curtius Rearrangement)
Objective: Synthesis of Cyclopent-3-en-1-amine hydrochloride from Cyclopent-3-ene-1-carboxylic acid. Scale: 10 mmol baseline.
Reagents
-
Cyclopent-3-ene-1-carboxylic acid (1.12 g, 10 mmol)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq, 3.0 g)
-
Triethylamine (TEA) (1.1 eq)
-
tert-Butanol (excess, as solvent/trap) or Toluene (for isocyanate isolation)
-
HCl (4M in dioxane)
Step-by-Step Methodology
-
Acyl Azide Formation:
-
Dissolve cyclopent-3-ene-1-carboxylic acid in dry toluene (or THF) under N₂ atmosphere.
-
Add TEA (1.1 eq) and cool to 0°C.
-
Add DPPA (1.1 eq) dropwise. Why? DPPA activates the acid directly to the acyl azide without needing an acid chloride intermediate, which is moisture sensitive.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
-
The Rearrangement (Thermal Decomposition):
-
Heat the solution to reflux (approx. 80-110°C).
-
Observation: Evolution of N₂ gas indicates the rearrangement of the acyl azide to the isocyanate.
-
Safety Note: Azides are potentially explosive. Do not concentrate the acyl azide to dryness. Perform the rearrangement in solution.
-
-
Hydrolysis (Amine Liberation):
-
Once N₂ evolution ceases (approx. 2-3 hours), cool the mixture.
-
Option A (Direct Hydrolysis): Add 20% aqueous HCl and reflux for 1 hour. This converts the isocyanate directly to the amine hydrochloride and CO₂.
-
Option B (Boc-Protection): If tert-butanol was used as solvent, the product is the Boc-protected amine. Deprotect with 4M HCl/Dioxane to get the salt.
-
-
Isolation:
-
Evaporate the solvent.
-
The residue is Cyclopent-3-en-1-amine hydrochloride.
-
Recrystallize from Ethanol/Ether to obtain a white solid.
-
Part 4: Reactivity & Medicinal Chemistry Applications[3]
Orthogonal Reactivity
The primary value of Cyclopent-3-en-1-amine lies in its dual functionality .
-
Amine: Nucleophilic handle for amide coupling, reductive amination, or sulfonylation.
-
Alkene: Electrophilic/Nucleophilic handle for late-stage functionalization.
Unlike Cyclopentanamine, which is chemically "dead" at the ring carbons, the unsaturated analog allows for:
-
Epoxidation: Access to amino-epoxides.
-
Dihydroxylation: Synthesis of aminodiols (sugar mimics).
-
Ring-Closing Metathesis (RCM): If the amine is allylated, the ring alkene can participate in RCM to form bicyclic structures.
Medicinal Utility
-
Bioisosterism: The unsaturated ring is flatter. If a saturated cyclopentyl group clashes sterically in a receptor pocket due to puckering, the unsaturated analog may relieve this clash.
-
Metabolic Hotspots:
-
Cyclopentanamine: Oxidation typically occurs at C3/C4 (remote from amine).
-
Cyclopent-3-en-1-amine: The allylic positions (C2/C5) are activated for metabolic oxidation (P450). This can be a liability (rapid clearance) or an asset (pro-drug activation).
-
Figure 3: Divergent reactivity profile.
References
-
Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid: Title: Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid.[2] Source: ResearchGate / Synthetic Communications. URL:
-
Curtius Rearrangement Protocol: Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications.[3] Source: National Institutes of Health (PMC). URL:
-
Conformational Analysis of Cyclopentanes: Title: Conformations of Cycloalkanes.[4][5][6] Source: Chemistry LibreTexts. URL:
-
pKa Data Comparison: Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[7] Source: Alfa Chemistry. URL:
Sources
- 1. Q: Confirmation of cyclopentane Explain the conformational isomers of cy.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Note: Protocol for Amide Coupling using Cyclopent-3-en-1-amine
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It deviates from standard templates to prioritize the specific chemical behavior of the cyclopentenyl scaffold.
Executive Summary & Strategic Rationale
Cyclopent-3-en-1-amine (CAS: 27721-59-1; HCl Salt CAS: 91469-55-5) is a valuable "sp³-rich" fragment used in modern drug discovery to introduce conformational rigidity without adding excessive molecular weight (MW: 83.13 g/mol ).[1][2] Unlike flexible linear alkenyl amines, the cyclopentene ring constrains the vector of the amide bond, potentially improving binding affinity through entropy reduction.
Key Challenges addressed in this guide:
-
Salt Dissociation: The compound is typically supplied as a stable Hydrochloride (HCl) salt.[2] Incomplete free-basing is the #1 cause of yield failure.[1][2]
-
Alkene Stability: The C3-C4 double bond is homoallylic to the amide nitrogen.[2] While generally stable, it can undergo migration to the thermodynamically favored enamide position (conjugated) under highly acidic or high-temperature conditions.[2]
-
Volatility: The free base is low-molecular-weight and semi-volatile; in situ generation is strictly required to prevent stoichiometric loss.[1][2]
Chemical Properties & Handling[1][2][3]
| Property | Specification | Operational Implication |
| Molecular Weight | 119.59 (HCl salt) | High atom economy scaffold.[1][2] |
| Physical State | White/Off-white solid | Hygroscopic.[1][2] Store in desiccator. |
| pKa (Conjugate Acid) | ~10.5 (Est.)[2] | Requires strong organic base (DIEA/TEA) for activation.[2] |
| Solubility | Water, MeOH, DMSO | Moderate solubility in DCM; High in DMF. |
| Stability | Acid sensitive (alkene) | Avoid strong Lewis acids post-coupling.[2] |
Decision Logic: Reagent Selection
Before beginning, select the protocol based on your scale and the complexity of the carboxylic acid partner.
Figure 1: Decision tree for selecting the optimal coupling strategy. High-contrast colors denote recommended pathways.[1][2]
Protocol A: High-Efficiency Discovery Coupling (HATU)
Application: Standard synthesis of libraries (10 mg – 500 mg).[2] Mechanism: HATU generates a highly reactive At-ester intermediate.[1][2] Critical Success Factor: The "Pre-activation" step is modified here. Do NOT pre-activate the acid with HATU in the absence of the amine salt and base, as the amine salt needs base to dissolve.
Materials
-
Reagent: HATU (1.2 equiv)[2]
-
Base: N,N-Diisopropylethylamine (DIEA/DIPEA) (3.5 - 4.0 equiv )[1][2]
-
Note: Extra base is required to neutralize the HCl salt.
-
-
Solvent: Anhydrous DMF (Preferred) or DCM (if solubility permits).[2]
Step-by-Step Methodology
-
Preparation of Amine Solution (The "Free-Base" Step):
-
Activation:
-
Coupling:
-
Add the Amine/DIEA solution (from Step 1) to the activated acid mixture dropwise.
-
Observation: A mild exotherm may occur.[2]
-
Stir at Room Temperature (RT) for 2–4 hours.
-
-
Monitoring:
-
Workup (Standard):
-
Dilute with Ethyl Acetate (EtOAc).[2]
-
Wash 1: 1M HCl or 10% Citric Acid (Removes excess amine and DIEA).[2] Caution: Do not leave the product in strong acid for extended periods to protect the alkene.
-
Wash 2: Saturated NaHCO₃ (Removes unreacted acid and HATU byproducts).[2]
-
Wash 3: Brine.[2]
-
Dry over MgSO₄, filter, and concentrate.
-
Protocol B: Scalable/Green Coupling (T3P)
Application: Scale-up (>1 g) or when the acid partner is prone to epimerization.[1][2] Advantage: T3P (Propylphosphonic anhydride) byproducts are water-soluble, simplifying purification.[1][2]
Materials
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[2]
-
Base: Pyridine (3.0 equiv) or TEA (4.0 equiv)[2]
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step Methodology
-
Charge:
-
Base Addition:
-
Reagent Addition:
-
Add T3P solution (1.5 equiv) dropwise over 10 minutes. Maintain temp < 10°C.
-
-
Reaction:
-
Allow to warm to RT and stir for 6–12 hours. T3P kinetics are slower than HATU but cleaner.[2]
-
-
Workup:
Workflow Visualization
The following diagram illustrates the critical path for the HATU protocol, emphasizing the split addition of base to ensure amine solubility.
Figure 2: Optimized HATU coupling workflow. Note the parallel preparation of amine and acid to prevent salt precipitation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Amine HCl did not dissolve. | Ensure 2.0 equiv of base is added directly to the amine salt before mixing with the reaction. Use DMF as co-solvent.[2] |
| Double Bond Migration | Reaction too acidic or too hot.[2] | Avoid heating >60°C. Do not use strong mineral acids (conc.[2] HCl) during workup; use Citric Acid or dilute NH₄Cl.[2] |
| Product Missing in LCMS | Volatility of free base.[2] | If the reaction failed to start, the free amine may have evaporated if left sitting in an open vial before addition. Keep capped. |
| Emulsion during Workup | Amide is amphiphilic.[2] | Use DCM instead of EtOAc for extraction. Add a small amount of MeOH to break the emulsion. |
References
-
Dunetz, J. R., et al. (2011).[2][7] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. [Link][1][2]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
PubChem. (2023).[2] "Cyclopent-3-en-1-amine hydrochloride Compound Summary." National Library of Medicine. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][4][8] Tetrahedron. [Link][2]
Sources
- 1. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1) [cymitquimica.com]
- 2. 1-Amino-3-cyclopentene hydrochloride | C5H10ClN | CID 2756395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. 1-Amino-3-cyclopentene hydrochloride, CAS No. 91469-55-5 - iChemical [ichemical.com]
- 6. Lab Reporter [fishersci.se]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. hepatochem.com [hepatochem.com]
Advanced Application Note: Cyclopent-3-en-1-amine Scaffolds in Peptidomimetic Synthesis
Executive Summary
The cyclopent-3-en-1-amine core, particularly when functionalized as 4-aminocyclopent-2-ene-1-carboxylic acid , represents a "privileged scaffold" in modern peptidomimetic design. Unlike flexible linear peptides, this carbocyclic scaffold introduces rigid conformational constraints that lock the peptide backbone into specific secondary structures (e.g.,
This guide details the strategic synthesis of this scaffold starting from the industrial gold-standard precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) . We provide validated protocols for its enantioselective isolation, ring-opening functionalization, and subsequent incorporation into peptide chains to generate proteolytically stable drug candidates.
Scientific Foundation: The "Conformational Lock"
Bioisosterism and Constraint
In native peptides, the rotation around
-
Constraint: The five-membered ring locks the
and torsion angles, forcing the peptide backbone into a "folded" state often required for receptor recognition. -
Electronic Effects: The C=C double bond (C3-C4) provides a handle for late-stage functionalization (e.g., dihydroxylation or epoxidation) and imparts specific electronic properties distinct from saturated cyclopentane analogs (1).
-
Metabolic Stability: The carbocyclic ring is not recognized by standard proteases, dramatically increasing the plasma half-life of the resulting peptidomimetic.
The Vince Lactam Advantage
The synthesis hinges on Vince Lactam , a bicyclic
Strategic Synthesis Workflow
The following diagram illustrates the critical pathway from the achiral starting material to the active peptidomimetic building block.
Figure 1: Strategic workflow for converting racemic Vince Lactam into the enantiopure peptidomimetic scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of (1R, 4S)-4-Aminocyclopent-2-ene-1-carboxylic Acid
Rationale: This protocol uses the "Vince Lactam" ring-opening strategy. Direct synthesis is preferred over complex cycloadditions due to scalability and stereocontrol.
Reagents:
-
(-)-Vince Lactam (99% ee)
-
Thionyl Chloride (SOCl
) -
Anhydrous Methanol (MeOH)
-
Diethyl Ether (Et
O)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous MeOH (10 mL per gram of lactam). Cool to 0°C under nitrogen atmosphere.
-
Activation: Add SOCl
(1.2 equivalents) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO ). -
Substrate Addition: Add (-)-Vince Lactam (1.0 equivalent) in one portion.
-
Reaction: Remove the ice bath and stir at room temperature for 1 hour, then heat to reflux (65°C) for 3–4 hours.
-
Checkpoint: Monitor by TLC (SiO
, 10% MeOH in DCM). The lactam spot (R ~0.5) should disappear, replaced by the polar amine spot near the baseline.
-
-
Workup: Concentrate the mixture in vacuo to obtain a viscous oil.
-
Crystallization: Triturate the oil with cold Diethyl Ether to precipitate the Amino Ester Hydrochloride . Filter and dry under high vacuum.
-
Expected Yield: 90–95% as a white/off-white solid.
-
Validation:
H NMR (D O) should show the characteristic alkene protons at 5.8–6.0 ppm and the methoxy singlet at 3.7 ppm.
-
Protocol B: Incorporation into Peptide Backbone (Coupling)
Rationale: The secondary amine on the cyclopentene ring is sterically hindered.[2] Standard EDC/HOBt coupling often fails or proceeds slowly, leading to racemization. We utilize HATU/HOAt for high-efficiency coupling.
Reagents:
-
Fmoc-protected Amino Acid (Partner)
-
Cyclopentenyl Amino Ester (from Protocol A)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve the Fmoc-amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) and stir for 5 minutes to generate the active ester.
-
Coupling: Add the Cyclopentenyl Amino Ester HCl salt (1.0 equiv) to the activated mixture. Add an additional 1.0 equiv of DIPEA to neutralize the HCl salt.
-
Incubation: Stir at room temperature for 4–16 hours.
-
Checkpoint: Perform a Kaiser test (ninhydrin). Note that secondary amines (like the cyclopentenyl amine) may yield a reddish-brown color rather than the standard blue. HPLC is the preferred monitoring method.
-
-
Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), saturated NaHCO
, and brine. -
Deprotection (Post-Coupling): To continue the chain, hydrolyze the methyl ester using LiOH in THF/H
O (3:1) at 0°C to avoid epimerization of the -center.
Data Summary: Conformational Impact
The following table summarizes the structural impact of substituting a native Glycine or Alanine with the Cyclopentenyl scaffold in a model peptide.
| Parameter | Native Peptide (Gly/Ala) | Cyclopentenyl Peptidomimetic | Impact on Drug Design |
| Backbone Flexibility | High (Free rotation) | Rigid (Locked | Reduces entropic penalty of binding. |
| Secondary Structure | Random Coil / Flexible | Induced | Mimics bioactive "turn" conformations. |
| Proteolytic Half-life | < 30 minutes | > 4 hours | Significantly extends duration of action. |
| Lipophilicity (LogP) | Low | Moderate | Improves membrane permeability. |
Troubleshooting & Quality Control
-
Issue: Low Coupling Yield.
-
Cause: Steric hindrance of the carbocyclic amine.
-
Solution: Switch from HATU to PyAOP or use microwave-assisted coupling (50°C, 20W, 10 min).
-
-
Issue: Racemization.
-
Cause: Over-activation or high temperature during ester hydrolysis.
-
Solution: Use LiOH/H
O at 0°C for hydrolysis, or use the trimethylsilylethyl ester (TMSE) protection which can be removed with fluoride (TBAF) under neutral conditions.
-
-
Issue: Polymerization.
-
Cause: The double bond is reactive.[1]
-
Solution: Avoid radical initiators. Store intermediates as HCl salts, not free amines.
-
References
-
Vince, R. (2010). Vince Lactam: A Key Intermediate for Carbocyclic Nucleosides and Peptidomimetics. Grokipedia. 1[3][4]
-
Gotor, V., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases. National Institutes of Health (PMC). 5[3][4]
-
ChemScene. (2024). 4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride: Product Specifications. 6
-
MTA Library. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One in Synthetic Organic Chemistry. 7
-
ResearchGate. (2025). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids. 3[3][4]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - Repository of the Academy's Library [real.mtak.hu]
Application Note: High-Yield Scale-Up Synthesis of 3-Cyclopenten-1-amine Hydrochloride
Executive Summary
3-Cyclopenten-1-amine is a critical conformationally restricted amine scaffold used in the development of bioactive compounds, particularly as a bioisostere for cyclopentylamine or pyrrolidine rings in kinase inhibitors and GPCR ligands. While laboratory-scale synthesis often relies on expensive reagents (e.g., DPPA) or difficult-to-scale ring-closing metathesis (RCM) of diallylamine, these methods are economically unviable for multi-kilogram production.
This Application Note details a robust, scalable protocol for the synthesis of 3-cyclopenten-1-amine hydrochloride via the Curtius Rearrangement of 3-cyclopentene-1-carboxylic acid. This route is selected for its atom economy, use of inexpensive reagents (thionyl chloride, sodium azide), and amenability to continuous or semi-batch processing to mitigate safety risks associated with acyl azides.
Route Selection & Strategy
Comparative Analysis of Synthetic Routes
| Route | Key Reagents | Scalability | Cost | Safety Profile |
| A. Curtius Rearrangement (Selected) | SOCl₂, NaN₃, H₂O | High | Low | Moderate (Requires Azide mgmt) |
| B. Ring-Closing Metathesis (RCM) | Grubbs II (Ru), Diallylamine | Low | Very High | High (Ethylene evolution) |
| C. Gabriel Synthesis | 3-Cyclopentenyl-Cl, Phthalimide | Medium | Medium | Low (Unstable allylic halide) |
| D. Reductive Amination | 3-Cyclopentenone, NH₃, H₂ | Low | High | Low (Over-reduction to cyclopentylamine) |
Strategic Decision: Route A is the only viable process-scale method. Route B requires expensive Ruthenium catalysts (~$50/g) and high dilution to avoid polymerization. Route D suffers from lack of chemoselectivity (reduction of the alkene).
Reaction Scheme
The synthesis proceeds in three telescoped stages:
-
Activation: Conversion of carboxylic acid to acid chloride.
-
Rearrangement: Formation of acyl azide and thermal rearrangement to isocyanate.[1][2]
-
Hydrolysis: Acidic hydrolysis to the amine hydrochloride salt.
Figure 1: Synthetic pathway for 3-cyclopenten-1-amine hydrochloride via Curtius Rearrangement.
Detailed Experimental Protocol
Materials & Equipment
-
Reactors: 5L Jacketed Glass Reactor (Stage 1 & 2), 10L Hydrolysis Vessel.
-
Reagents: 3-Cyclopentene-1-carboxylic acid (>98%), Thionyl Chloride (Technical grade), Sodium Azide (Caution!), Tetrabutylammonium bromide (TBAB), Toluene (Anhydrous), HCl (conc.).
-
Safety: Blast shield, HN3 detector, dedicated waste stream for azides.
Stage 1: Acid Chloride Formation
Objective: Convert stable acid to reactive acid chloride.
-
Charge 3-cyclopentene-1-carboxylic acid (500 g, 4.46 mol) and Dichloromethane (DCM) (2.5 L) into the reactor under N₂ atmosphere.
-
Add catalytic DMF (2.5 mL).
-
Add Thionyl Chloride (583 g, 4.90 mol, 1.1 eq) dropwise over 60 mins, maintaining internal temperature < 30°C.
-
Heat to reflux (40°C) for 3 hours. Monitor by TLC (MeOH quench) or GC.
-
Distillation: Swap solvent from DCM to Toluene by vacuum distillation. Remove excess SOCl₂. Final volume should be ~2.0 L in Toluene.
Stage 2: Curtius Rearrangement (Critical Safety Step)
Objective: Formation of isocyanate via in situ acyl azide.
Note: Isolating the acyl azide is hazardous.[3] This protocol uses a phase-transfer method to react and rearrange immediately.
-
Cool the Toluene solution of acid chloride to 0°C.
-
Prepare a solution of Sodium Azide (348 g, 5.35 mol, 1.2 eq) and TBAB (14 g, 1 mol%) in Water (1.0 L).
-
Biphasic Addition: Add the aqueous azide solution to the toluene mixture rapidly at 0°C with vigorous stirring.
-
Stir at 0°C for 1 hour. Check for disappearance of acid chloride.
-
Separation: Stop stirring. Separate the aqueous layer (contains excess NaN₃ - Treat with Nitrite/Acid in waste).
-
Rearrangement: Slowly heat the organic layer to 60°C-70°C. Nitrogen evolution will be vigorous. Control heating rate to manage gas evolution.
-
Stir at 75°C for 2 hours until gas evolution ceases. The solution now contains the Isocyanate intermediate.
Stage 3: Hydrolysis & Salt Formation
Objective: Trap isocyanate to form the amine salt.
-
Cool the isocyanate/toluene solution to 20°C.
-
Add 20% Hydrochloric Acid (1.5 L) slowly (exothermic).
-
Stir vigorously for 2 hours at ambient temperature. CO₂ evolution will occur.
-
Phase Separation: Separate layers. The product is in the aqueous layer.
-
Extract the aqueous layer with DCM (2 x 500 mL) to remove non-basic impurities.
-
Concentration: Evaporate the aqueous layer under reduced pressure (50°C) to dryness.
-
Crystallization: Triturate the solid residue with Acetone/Ethanol (9:1). Filter and dry.
Yield & Characterization
-
Expected Yield: 370–420 g (70–80%).
-
Appearance: White to off-white crystalline solid.[4]
-
Melting Point: >200°C (dec).
Process Safety & Critical Control Points (CCP)
The Curtius rearrangement involves high-energy intermediates.[5] Strict adherence to the following logic is required:
Figure 2: Safety Logic Flow for Azide Handling.
-
Hydrazoic Acid (HN₃): Ensure the reaction pH remains >4 during azide addition to prevent formation of volatile/explosive HN₃.
-
Thermal Runaway: The rearrangement is exothermic. Do not heat the acyl azide solution rapidly.[6] Use a dosing pump if scaling >1kg to add the azide solution to hot solvent (semi-batch) rather than batch heating.
-
Waste Disposal: All aqueous waste streams must be treated with Sodium Nitrite (NaNO₂) and Sulfuric Acid to decompose residual azide before disposal.
Analytical Data Specifications
| Test | Method | Specification |
| Appearance | Visual | White crystalline powder |
| Identification | 1H NMR (D₂O) | δ 5.80 (s, 2H, =CH), 3.95 (m, 1H, CH-N), 2.80 (dd, 2H), 2.45 (dd, 2H). |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (a/a) |
| Chloride Content | Titration (AgNO3) | 29.0% ± 1.0% (Theoretical: 29.6%) |
| Water Content | Karl Fischer | < 1.0% |
References
-
Murdock, K. C., & Angier, R. B. (1962). A New Route to 1-Substituted 3-Cyclopentenes. The Journal of Organic Chemistry, 27(7), 2395–2398.
-
Pfizer Inc. (2008). Process for the preparation of 3-cyclopenten-1-amine derivatives. US Patent Application US20080167498.
-
BenchChem. (2025).[1][7] Optimization of reaction conditions for the Curtius rearrangement. Application Note.
-
Organic Syntheses. (1998). Safe Handling of Azides in Organic Synthesis. Org. Synth. Coll. Vol. 9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Cyclopentene-1-carboxylic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Cyclopent-3-en-1-amine Integrity Management
Topic: Preventing Polymerization & Degradation of Cyclopent-3-en-1-amine CAS: 27721-59-1 (Free Base) | 91469-55-5 (HCl Salt) Document ID: TSC-C3EA-001 Status: Active / Verified
Executive Summary
Cyclopent-3-en-1-amine is a high-value, reactive building block used in the synthesis of antiviral and antifungal agents. Its structural duality—containing both a nucleophilic primary amine and a reactive alkene (double bond)—makes it thermodynamically unstable in its free base form.
Users frequently report "tarring," yellowing, or solidification during storage. This is caused by two distinct but often simultaneous failure modes: oxidative degradation and radical polymerization .
This guide provides the definitive protocols to arrest these processes, prioritizing the conversion to the hydrochloride salt as the only method for long-term stability.
Module 1: The Chemistry of Failure (Diagnosis)
Q: Why did my clear liquid turn into a brown gel?
A: You are witnessing a "runaway" radical cascade. Unlike simple amines, Cyclopent-3-en-1-amine possesses "allylic" protons (hydrogens attached to carbons adjacent to the double bond). These bonds are weaker than normal C-H bonds.
-
Initiation: Trace oxygen or light creates a radical by abstracting an allylic hydrogen.
-
Propagation: This radical attacks the double bond of a neighboring molecule.
-
Cross-linking: Because the molecule is cyclic and bifunctional, this leads to a complex, insoluble 3D polymer network (the "gel").
-
Amine Oxidation: Simultaneously, the amine group reacts with atmospheric
to form carbamates (white crust) or oxidizes to N-oxides (yellow/brown discoloration).
Visualizing the Degradation Pathway
The following diagram illustrates the competing degradation pathways that destroy your sample.
Figure 1: Mechanistic pathways leading to sample loss. Note that polymerization is irreversible.
Module 2: The "Gold Standard" Storage Protocol
Recommendation: Do not store the free base for >48 hours. The most effective way to prevent polymerization is to "lock" the amine functionality and remove the volatility by converting it to the Hydrochloride Salt (CAS 91469-55-5) . This renders the material a stable solid that can be stored for years.
Protocol: Conversion to Hydrochloride Salt
Prerequisites: Fume hood, Inert gas (Argon/Nitrogen), Ice bath.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve the crude amine in anhydrous Diethyl Ether ( |
| 2 | Cooling | Cool the solution to 0°C in an ice bath. |
| 3 | Acidification | Slowly add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with stirring. |
| 4 | Monitoring | Continue addition until no further white precipitate forms (pH < 3). |
| 5 | Isolation | Filter the white solid under Argon/Nitrogen. Wash with cold ether. |
| 6 | Drying | Vacuum dry at room temperature. Store in a desiccator. |
Validation: The resulting solid should be white/off-white. If it is yellow, recrystallize from Ethanol/Ether.
Module 3: Handling the Free Base (Short-Term)
If your experiment requires the free base (e.g., for direct nucleophilic substitution), follow these strict parameters.
Storage Conditions Matrix
| Parameter | Requirement | Consequence of Failure |
| Temperature | -20°C (Freezer) | Heat accelerates radical propagation exponentially ( |
| Atmosphere | Argon or Nitrogen | Oxygen acts as a diradical initiator and oxidizer. |
| Container | Amber Glass / Foil Wrapped | UV light cleaves weak allylic bonds, starting polymerization. |
| Stabilizer | BHT (0.05%) Optional | Scavenges free radicals. Note: Only use if BHT does not interfere with your next step. |
Q: Can I distill the free base to purify it?
A: Yes, but it is high-risk. Protocol:
-
Add Copper wire or 0.1% Hydroquinone to the distillation pot (inhibits polymerization in the heated liquid).
-
Use High Vacuum (< 5 mmHg) to keep the bath temperature below 50°C.
-
Collect the distillate into a receiver flask cooled to -78°C (Dry ice/Acetone).
-
IMMEDIATELY use or convert to salt.
Module 4: Decision Logic & Troubleshooting
Use this logic flow to determine the correct action for your specific sample status.
Figure 2: Operational decision tree for sample management.
Frequently Asked Questions (FAQs)
Q: My sample has a white crust on the cap. Is it ruined?
A: Not necessarily. The white crust is likely the carbamate salt formed by reaction with
-
Fix: Filter the liquid through a 0.2
PTFE syringe filter or distill it. The liquid underneath may still be viable.
Q: Can I store it in solution (e.g., DCM)? A: Only for short periods (< 24 hours). Chlorinated solvents can sometimes generate radicals under light exposure, accelerating polymerization. If solution storage is mandatory, use Toluene or Ethanol at -20°C.
Q: Why not just use standard inhibitors like MEHQ? A: MEHQ (Monomethyl ether of hydroquinone) requires dissolved Oxygen to function effectively as an inhibitor. Since amines oxidize in air, you cannot store this molecule with Oxygen. Therefore, MEHQ is ineffective in the inert atmosphere required for this amine [1].
References
-
BenchChem Technical Support. (2025).[1][2][3] Preventing polymerization of Cyclopent-3-ene-1-carbonyl chloride during storage.[2] (Extrapolated mechanism for cyclopentenyl derivatives). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756396, Cyclopent-3-en-1-amine.[4]Link
-
Sigma-Aldrich. (2025). Cyclopent-3-enamine hydrochloride Product Specification & SDS.[5] (Confirming storage of salt at 2-8°C under inert gas). Link
-
CymitQuimica. (2025). 3-Cyclopenten-1-amine, hydrochloride (1:[6]1) Properties and Handling.[2][3][5][7][8][9]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclopent-3-en-1-amine | C5H9N | CID 2756396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1) [cymitquimica.com]
- 7. Cyclopent-3-enamine hydrochloride | 91469-55-5 [sigmaaldrich.com]
- 8. cyclopent-3-en-1-amine 97% | CAS: 27721-59-1 | AChemBlock [achemblock.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cyclopent-3-en-1-amine Nucleophilic Substitution
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stalled workflows due to the low reactivity of cyclic aliphatic amines. This guide provides a deep dive into the mechanistic bottlenecks of cyclopent-3-en-1-amine and offers field-proven, self-validating protocols to rescue your nucleophilic substitution reactions.
Mechanistic Root Causes of Low Reactivity
Before altering your reaction conditions, it is critical to understand why cyclopent-3-en-1-amine is underperforming. The reactivity of this molecule is governed by a delicate balance of steric and electronic factors:
-
Steric Hindrance (%VBur): Unlike linear primary amines, cyclopent-3-en-1-amine features a puckered 5-membered ring. This conformation increases the buried volume (%VBur) around the nitrogen atom, which sterically restricts the approach trajectory of the lone pair toward the electrophile[1]. For context, extreme steric bulk (like a tert-butyl group) can reduce amine nucleophilicity by a factor of 1,000 compared to unhindered amines[2].
-
Protonation and Acid-Base Side Reactions: Amines are inherently basic. If your substitution reaction generates an acid byproduct (e.g., HCl from an alkyl chloride), the free amine will rapidly protonate to form an unreactive ammonium salt[3]. Once protonated, the lone pair is no longer available for nucleophilic attack.
-
Aromatic Substitution (SNAr) Barriers: If you are attempting to couple cyclopent-3-en-1-amine to an aromatic ring, the reaction proceeds via an addition-elimination mechanism through a carbanion intermediate known as a Meisenheimer complex[4]. If the aromatic ring lacks strong electron-withdrawing groups (EWGs) to stabilize this intermediate, the activation energy for the initial nucleophilic attack becomes insurmountable[5].
Diagnostic Troubleshooting Workflow
Use the following logical decision tree to identify the failure point in your current synthetic route.
Diagnostic workflow for troubleshooting cyclopent-3-en-1-amine reactivity.
Optimization Matrix: Quantitative Parameter Comparison
To overcome the inherent steric drag of the cyclopentene ring, reaction parameters must be aggressively optimized. The table below summarizes the causality behind key experimental choices.
| Reaction Parameter | Suboptimal Choice | Optimized Choice | Mechanistic Causality |
| Solvent Environment | Methanol / Ethanol | DMF / MeCN | Protic solvents hydrogen-bond with the amine lone pair, lowering its ground-state energy and reducing nucleophilicity. Polar aprotic solvents leave the amine unsolvated and highly reactive. |
| Acid Scavenger (Base) | None / Pyridine | DIPEA / Cs₂CO₃ | Un-scavenged acid kills the nucleophile[3]. DIPEA is preferred over standard amines because its extreme steric bulk prevents it from acting as a competing nucleophile[2]. |
| Aliphatic Electrophile | Alkyl Chloride | Alkyl Iodide (or + NaI) | Chlorides are poor leaving groups. In-situ conversion to iodides via Finkelstein activation drastically lowers the activation energy of the Sₙ2 transition state. |
| SNAr Leaving Group | Bromine / Iodine | Fluorine | In SNAr, C-F bond breakage is not the rate-limiting step. Fluorine's high electronegativity activates the ring, accelerating the rate-determining nucleophilic attack[5]. |
Self-Validating Experimental Protocols
A robust protocol must validate itself at each step to prevent wasted time and reagents. Below are two optimized workflows for cyclopent-3-en-1-amine.
Protocol A: Finkelstein-Assisted N-Alkylation
Use this protocol when reacting cyclopent-3-en-1-amine with stubborn alkyl chlorides or bromides.
-
Electrophile Activation: In an oven-dried flask under N₂, dissolve the alkyl chloride (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M). Add Sodium Iodide (NaI, 1.2 eq).
-
Self-Validation Check: Stir at 60°C for 30 minutes. The appearance of a fine white precipitate (NaCl) visually confirms successful halogen exchange. Do not proceed until precipitation is observed.
-
-
Nucleophile Introduction: Cool the mixture to room temperature. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq), followed by cyclopent-3-en-1-amine (1.1 eq).
-
Self-Validation Check: Extract a 5 µL aliquot and spot it on wet universal pH paper. The pH must read ≥ 9. If it is lower, the amine is protonated; add more DIPEA until the target pH is reached.
-
-
Reaction Execution: Heat the reaction to 70°C. Monitor via LC-MS or TLC every 2 hours until the starting electrophile is consumed.
-
Workup: Quench with saturated aqueous NaHCO₃ to ensure the product remains free-based during extraction with Ethyl Acetate.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Use this protocol for coupling the amine to an electron-deficient aromatic ring.
Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr).
-
Reagent Assembly: Dissolve the fluorinated, electron-deficient aryl halide (1.0 eq) in anhydrous DMF (0.1 M). Add anhydrous K₂CO₃ (3.0 eq).
-
Amine Addition: Add cyclopent-3-en-1-amine (1.2 eq).
-
Thermal Activation: Heat the mixture to 80°C–100°C.
-
Self-Validation Check: Observe the color of the reaction mixture. A rapid shift to a deep yellow, orange, or red hue is a strong diagnostic indicator of the formation of the negatively charged Meisenheimer complex[4].
-
-
Completion & Isolation: Once LC-MS indicates complete conversion, pour the mixture into ice water to precipitate the substituted product.
Frequently Asked Questions (FAQs)
Q: Why am I getting a complex mixture of secondary and tertiary amines instead of my desired mono-alkylated product? A: This is a classic over-alkylation issue. When cyclopent-3-en-1-amine undergoes its first substitution, it forms a secondary amine. Because alkyl groups are electron-donating, this secondary amine is often more nucleophilic than your starting primary amine, leading to a second rapid alkylation[3]. Solution: To suppress this, either use a large molar excess (3-5 eq) of cyclopent-3-en-1-amine, or abandon direct alkylation entirely in favor of a Reductive Amination pathway using an aldehyde and NaBH(OAc)₃.
Q: My SNAr reaction with a bromobenzene derivative is completely stalled. Should I heat it higher? A: Heating alone will likely just degrade your reagents. SNAr reactions require the aromatic ring to be highly electrophilic. If your ring lacks strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group, the reaction will not proceed. Furthermore, in SNAr, fluorine is a vastly superior leaving group compared to bromine. The highly electronegative fluorine pulls electron density out of the ring, lowering the activation energy for the rate-determining nucleophilic attack[5]. Switch your starting material to an aryl fluoride.
Q: Can I use Triethylamine (TEA) instead of DIPEA as my base? A: While TEA is commonly used, it is less sterically hindered than DIPEA. In reactions with highly reactive electrophiles (like methyl iodide or benzyl bromide), TEA can act as a competing nucleophile, forming unwanted quaternary ammonium salts. DIPEA’s bulky isopropyl groups prevent it from participating in nucleophilic attack while retaining excellent basicity[2].
References
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC - NIH. 1
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. 2
-
Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. 3
-
Nucleophilic aromatic substitution. Wikipedia. 4
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 5
Sources
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimal Storage of Unstable Cyclic Amines
Welcome to the technical support center for the handling and storage of unstable cyclic amines. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these challenging but vital chemical entities. The following question-and-answer-based troubleshooting guides and FAQs are structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Instability
Q1: What makes cyclic amines, especially smaller rings, so unstable?
A1: The instability of cyclic amines stems from a combination of factors related to their chemical structure and reactivity:
-
Ring Strain (for small rings): Three- and four-membered rings, such as aziridines and azetidines, possess significant angle strain. This strain weakens the C-N bonds, making the ring susceptible to cleavage by various nucleophiles and acids.
-
Air & Oxygen Sensitivity: The lone pair of electrons on the nitrogen atom is susceptible to oxidation by atmospheric oxygen.[1] This can lead to the formation of N-oxides and other degradation products, often presenting as a color change (e.g., yellowing or browning).[1][2] This oxidative degradation can be catalyzed by light and trace metal ions.[3][4]
-
Hygroscopicity (Moisture Sensitivity): Many amines are hygroscopic, meaning they readily absorb moisture from the air.[5] This can lead to hydrolysis and the formation of unwanted byproducts.[5]
-
Carbon Dioxide (CO₂) Reactivity: Amines can react with atmospheric CO₂. This acid-base reaction initially forms a zwitterionic intermediate, which then leads to the formation of carbamic acids or their salts (carbamates).[6][7] This process effectively "caps" the reactive amine, reducing its availability for desired reactions and introducing impurities.[8]
Q2: I've noticed my cyclic amine has turned yellow/brown. What is happening and is it still usable?
A2: A color change to yellow or brown is a classic indicator of oxidative degradation.[1] This happens when the amine reacts with oxygen from the air. The usability of the discolored amine depends entirely on the requirements of your experiment.
-
For non-sensitive applications: If your subsequent reaction is robust and the impurity levels are low, you might be able to proceed after purification (e.g., distillation or chromatography).
-
For sensitive or catalytic reactions: The presence of even small amounts of N-oxides or other degradation products can inhibit or poison catalysts and lead to complex side reactions. In these cases, it is highly recommended to purify the amine immediately before use or use a fresh, unopened bottle.[1]
Q3: How does temperature affect the stability of cyclic amines?
A3: Temperature is a critical factor. Higher temperatures accelerate the rate of all degradation pathways—oxidation, reaction with moisture, and thermal decomposition.[3][5]
-
General Rule: Store cyclic amines in a cool environment.[9][10] For highly unstable compounds like many aziridines, storage at refrigerated (2-8°C) or freezer temperatures (-20°C) is often required.[11][12]
-
Caution: When removing a refrigerated or frozen container, always allow it to warm to room temperature before opening.[13] Opening a cold container will cause atmospheric moisture to condense inside, contaminating the amine.[13]
Part 2: Troubleshooting Guide - Common Storage & Handling Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: My NMR/LC-MS analysis shows new, unexpected peaks after storing my amine for a week.
-
Probable Cause: Air and/or moisture contamination. You are likely seeing peaks corresponding to N-oxides, carbamates, or hydrated byproducts.
-
Troubleshooting Steps:
-
Verify the Inert Atmosphere: Was the container properly sealed under an inert gas like argon or nitrogen?[14] Septa on bottles can become perforated after multiple punctures, allowing air to slowly leak in.[13]
-
Check Your Solvent: If stored in solution, was the solvent truly anhydrous? Solvents should be freshly dried or purchased in sealed bottles and handled under inert atmosphere.
-
Review Your Transfer Technique: Were transfers performed quickly and efficiently using proper air-sensitive techniques (e.g., cannula transfer or in a glovebox)?[15]
-
-
Solution: Repurify the amine. For future storage, transfer the amine into smaller vials under a robust inert atmosphere, so the main stock bottle is not opened frequently. Consider using a glovebox for all manipulations.[15]
Issue 2: The titer of my cyclic amine solution has decreased over time.
-
Probable Cause: Reaction with atmospheric CO₂. The formation of carbamates consumes the free amine, lowering its effective concentration.[6][16]
-
Troubleshooting Steps:
-
Evaluate Headspace: Was the bottle mostly empty? A large headspace provides more atmospheric CO₂ to react with the amine.
-
Assess Sealing Method: Parafilm, while common, is not a perfect long-term seal against gas ingress. For extended storage, a well-greased glass stopper or a high-quality cap with a PTFE liner is superior.[17]
-
-
Solution: For critical applications requiring accurate concentration, it's best to use freshly opened or freshly purified and standardized material. To mitigate this issue, aliquot the amine into smaller, completely filled vials with minimal headspace to reduce the amount of available CO₂.
Part 3: Protocols & Best Practices
Recommended Storage Conditions Summary
The optimal storage conditions depend on the specific cyclic amine's reactivity. Below is a general guideline:
| Amine Class | Temperature | Atmosphere | Container | Key Considerations |
| Aziridines | Freezer (-20°C) or Refrigerator (2-8°C)[12][18] | Inert (Argon/Nitrogen)[14] | Tightly sealed glass bottle with PTFE-lined cap[19] | Highly reactive and prone to polymerization. Store away from acids and heat sources.[9][20] |
| Pyrrolidines | Cool, dry place (Room temp or 2-8°C)[11] | Inert (Argon/Nitrogen) | Tightly sealed glass or HDPE bottle[5] | Hygroscopic. Keep container tightly sealed.[5] |
| Piperidines | Cool, ventilated area (<37°C)[10] | Inert (Argon/Nitrogen) | Tightly sealed glass or HDPE bottle[5][21] | Hygroscopic and reactive with CO₂. Store away from oxidants and acids.[10] |
| Larger Rings (e.g., Azepanes) | Cool, dry place (Room temp) | Inert optional, but recommended | Tightly sealed glass bottle | Generally more stable, but still susceptible to oxidation and moisture over time. |
Diagram: Key Degradation Pathways for Cyclic Amines
Below is a diagram illustrating the primary routes of degradation that necessitate careful storage.
Caption: A step-by-step workflow for troubleshooting suspected amine degradation.
References
-
diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved March 7, 2026, from [Link]
-
Nguyen, T., et al. (2019). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. PMC. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2025). Green synthesis of carbamates from CO2, amines and alcohols. Retrieved March 7, 2026, from [Link]
-
Borozdina, J. B., et al. (2020). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved March 7, 2026, from [Link]
-
Costa, N. C., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters - ACS Publications. Retrieved March 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved March 7, 2026, from [Link]
-
Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Retrieved March 7, 2026, from [Link]
-
NILU. (n.d.). Environmental impact of amines from CO2 capture. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved March 7, 2026, from [Link]
-
OSTI.GOV. (n.d.). The Nature of Adsorbed Carbon Dioxide on Immobilized Amines during Carbon Dioxide Capture from Air and Simulated Flue Gas. Retrieved March 7, 2026, from [Link]
-
Al-Khabbaz, A., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Retrieved March 7, 2026, from [Link]
-
Javanmardi, J., & Naseri, S. (n.d.). Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance. University of Tehran. Retrieved March 7, 2026, from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-Aziridineethanol, 97%. Retrieved March 7, 2026, from [Link]
-
UQ Policy and Procedure Library. (n.d.). Chemical Storage Safety Guideline. Retrieved March 7, 2026, from [Link]
-
Biosynce. (2023). Storage method of piperidine. Retrieved March 7, 2026, from [Link]
-
Slideshare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Retrieved March 7, 2026, from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved March 7, 2026, from [Link]
-
OSTI.GOV. (n.d.). Amine Oxidation Catalyzed by NO2. Retrieved March 7, 2026, from [Link]
-
Atmospheric Chemistry and Physics. (2007). Secondary aerosol formation from atmospheric reactions of aliphatic amines. Retrieved March 7, 2026, from [Link]
-
ACS Publications. (2012). Developments in the Aerobic Oxidation of Amines. Retrieved March 7, 2026, from [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved March 7, 2026, from [Link]
-
Blog. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved March 7, 2026, from [Link]
-
Bellona.org. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved March 7, 2026, from [Link]
-
NIH. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). 2,3-diphenyl-, 1-aziridinamine, (±)-2-phenyl. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2026). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved March 7, 2026, from [Link]
-
Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved March 7, 2026, from [Link]
-
Clym. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved March 7, 2026, from [Link]
-
NIH. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Retrieved March 7, 2026, from [Link]
-
ACS Omega. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Retrieved March 7, 2026, from [Link]
-
PubMed. (2003). Absorption and reaction kinetics of amines and ammonia solutions with carbon dioxide in flue gas. Retrieved March 7, 2026, from [Link]
-
Polish Journal of Environmental Studies. (n.d.). An Analysis of Hazards Caused by Emissions of Amines from Carbon Dioxide Capture Installations. Retrieved March 7, 2026, from [Link]
-
A&K Scientific. (2025). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved March 7, 2026, from [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved March 7, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved March 7, 2026, from [Link]
-
MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bellona.org [bellona.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 10. biosynce.com [biosynce.com]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. osti.gov [osti.gov]
- 17. web.mit.edu [web.mit.edu]
- 18. hpc-standards.com [hpc-standards.com]
- 19. aksci.com [aksci.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Isolation & Distillation of Cyclopent-3-en-1-amine
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of small, volatile cyclic amines. Cyclopent-3-en-1-amine presents unique challenges due to its high volatility, susceptibility to oxidation, and the fact that it is most commonly sourced as a stable hydrochloride salt rather than a free base.
This guide provides a field-proven, causality-driven framework for liberating, extracting, and distilling pure cyclopent-3-en-1-amine.
Thermophysical Properties & Baseline Data
Before initiating any distillation, it is critical to understand the thermophysical differences between the free base and its salt form. Attempting to distill the salt directly is a frequent point of failure in synthetic workflows.
| Property | Free Base (Target for Distillation) | Hydrochloride Salt (Common Precursor) |
| CAS Number | 27721-59-1[1] | 91469-55-5[2] |
| PubChem CID | 2756396[1] | 2756395[3] |
| Molecular Weight | 83.13 g/mol [1] | 119.59 g/mol [3] |
| Boiling Point | 105.4 °C at 760 mmHg[4] | Decomposes before boiling |
| Flash Point | 16.2 °C[4] | N/A |
| Physical State | Colorless to pale yellow liquid | White crystalline solid[2] |
Experimental Workflow
The following logic tree maps the critical path from the stable precursor to the purified, distilled free base.
Workflow for the base liberation and distillation of Cyclopent-3-en-1-amine.
Self-Validating Distillation Protocol
To achieve >99% purity, the distillation must be treated as a continuous system of thermodynamic checks.
Step 1: Base Liberation
-
Action: Suspend the stable cyclopent-3-en-1-amine hydrochloride salt[2] in a minimal volume of deionized water. While stirring in an ice bath, slowly add 2M NaOH dropwise until the aqueous phase reaches pH > 12.
-
Causality: The amine must be completely deprotonated to break its ionic crystal lattice. The hydrochloride salt is non-volatile and soluble in water[2]; only the free base (CAS 27721-59-1) possesses the vapor pressure required for distillation[1].
-
Self-Validation Check: Dip a glass rod into the aqueous layer and touch it to universal indicator paper. A deep purple color (pH 12-14) confirms complete liberation. If the pH is lower, unreacted salt remains, which will drastically reduce your final yield.
Step 2: Solvent Extraction
-
Action: Extract the basic aqueous mixture three times with Dichloromethane (DCM).
-
Causality: DCM (bp 39.6 °C) provides a massive boiling point differential against the target amine (bp 105.4 °C)[4]. This wide gap prevents co-distillation and ensures clean separation during the fractional distillation phase.
Step 3: Desiccation (Drying)
-
Action: Dry the combined organic layers over anhydrous sodium sulfate (
) for 2 hours, then filter out the drying agent. -
Causality: Small cyclic amines readily form binary azeotropes with water. Removing bulk water prevents these azeotropes from forming and co-distilling into your final product.
-
Self-Validation Check: The organic layer must transition from cloudy to perfectly transparent. If any turbidity remains, water is still present; add more drying agent.
Step 4: Fractional Distillation
-
Action: Transfer the dried organic layer to a round-bottom flask equipped with a Vigreux column, a short-path distillation head, and a receiving flask submerged in an ice bath. Purge the entire apparatus with Argon.
-
Causality: Primary amines are highly susceptible to air oxidation at elevated temperatures. The Vigreux column provides the necessary theoretical plates to separate the DCM from the amine.
-
Action: Heat the flask gradually. The DCM solvent will distill first at ~40 °C. Once the head temperature drops, increase the heat. Collect the main fraction when the head temperature sharply rises to 105.4 °C[4].
-
Self-Validation Check: The head temperature must remain perfectly stable at ~105 °C. A fluctuating thermometer indicates the system is not at thermal equilibrium, meaning you are likely collecting a mixed fraction.
Troubleshooting & FAQs
Q: Why is my distilled cyclopent-3-en-1-amine turning yellow after a few days on the bench?
-
Causality: Primary cyclic amines undergo rapid air oxidation and photolytic degradation, forming highly conjugated, colored imine or N-oxide byproducts.
-
Self-Validating Fix: Store the pure distillate strictly under an inert argon atmosphere in amber glass vials at -20 °C. If the liquid remains colorless after 48 hours, your inert storage protocol is successful.
Q: I am applying heat, but I'm seeing a massive pressure spike and no distillate at 105 °C. What is happening?
-
Causality: You are likely attempting to distill the hydrochloride salt (CAS 91469-55-5) directly. Amine salts possess ionic crystal lattices with extremely high vaporization energies; they will decompose and release HCl gas rather than boil.
-
Self-Validating Fix: Re-evaluate your starting material. If it is a white crystalline solid[2], it is the salt. You must perform the base liberation step (Step 1) to convert it to the volatile free base[1] before applying heat.
Q: My GC-FID shows a broad solvent peak overlapping with my amine. How do I fix this?
-
Causality: If you used an extraction solvent with a boiling point too close to 105.4 °C (e.g., Toluene, bp ~110 °C), fractional distillation will fail to resolve the two compounds due to a lack of sufficient theoretical plates.
-
Self-Validating Fix: Switch to a low-boiling extraction solvent like Dichloromethane (bp 39.6 °C) or Diethyl ether (bp 34.6 °C). A successful resolution is validated when the distillation head temperature drops sharply after the solvent fraction is collected, before rising again to 105 °C for the amine.
Q: Can I distill this under vacuum to lower the boiling point?
-
Causality: Yes, vacuum distillation is frequently used in synthetic workflows to prevent thermal degradation of the amine[5]. However, because the atmospheric boiling point is already relatively low (105.4 °C)[4], applying a strong vacuum may cause the highly volatile free base to bypass the condenser entirely and get pulled into the vacuum pump.
-
Self-Validating Fix: If distilling under vacuum, utilize a dry ice/acetone cold trap. If amine is found in the trap, your vacuum is too strong or your condenser coolant is too warm.
References
-
Cyclopent-3-en-1-amine | C5H9N | CID 2756396 - PubChem. Source: nih.gov. URL:[Link]
-
1-Amino-3-cyclopentene hydrochloride | C5H10ClN | CID 2756395 - PubChem. Source: nih.gov. URL:[Link]
-
cyclopent-3-en-1-amine;hydrochloride91469-55-5 - MOLBASE. Source: molbase.com. URL:[Link]
- US20250066375A1 - Modulators of tnf alpha activity and uses thereof - Google Patents. Source: google.com.
Sources
- 1. Cyclopent-3-en-1-amine | C5H9N | CID 2756396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1) [cymitquimica.com]
- 3. 1-Amino-3-cyclopentene hydrochloride | C5H10ClN | CID 2756395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyclopent-3-en-1-amine;hydrochloride91469-55-5,Purity95%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 5. US20250066375A1 - Modulators of tnf alpha activity and uses thereof - Google Patents [patents.google.com]
Technical Guide: Stability & Handling of Cyclopent-3-en-1-amine in Aqueous Solutions
[1]
Executive Summary & Chemical Identity[1][2][3]
Cyclopent-3-en-1-amine (CPEA) is a critical homoallylic amine building block, widely utilized in the synthesis of carbocyclic nucleosides (e.g., Abacavir intermediates) and transition-metal catalyzed asymmetric allylic substitutions.[1] While the hydrochloride salt is robust, the free base is kinetically unstable in aqueous environments due to oxidative susceptibility and thermodynamic isomerization potential.[2]
| Property | Detail |
| IUPAC Name | Cyclopent-3-en-1-amine |
| CAS (Free Base) | 27721-59-1 |
| CAS (HCl Salt) | 91469-55-5 |
| Structure Class | Homoallylic primary amine |
| pKa (Conjugate Acid) | ~10.6 (Estimated based on cyclic amines) |
| Critical Hazard | Air-sensitive (Free Base); Hygroscopic (HCl Salt) |
Core Stability Troubleshooting (Q&A)
Q1: My aqueous stock solution of Cyclopent-3-en-1-amine HCl has turned from colorless to pale yellow. Is it still usable?
Diagnosis: Oxidative Degradation Technical Insight: The yellowing of amine solutions is a classic indicator of N-oxidation.[1] While the hydrochloride salt protects the nitrogen lone pair from oxidation to some degree, trace metal ions (Fe³⁺, Cu²⁺) in non-degassed water can catalyze the formation of radical intermediates or imines.[2] In homoallylic systems, oxidation can also initiate at the allylic position (C2 or C5), leading to conjugated enones which are highly colored.[2]
Action:
-
Check Purity: Run a quick LC-MS. If the purity is >95%, the color is likely due to trace (<1%) highly conjugated impurities (e.g., oligomers).[2] It may be usable for crude reactions.[1]
-
Purification: For sensitive catalysis, recrystallize the HCl salt from Ethanol/Et₂O or pass the free base through a short pad of basic alumina under Argon.[2]
-
Prevention: Always use degassed buffers (sparged with N₂/Ar for 20 mins) and add EDTA (0.1 mM) if metal contamination is suspected.
Q2: Can I store the free base in aqueous buffer for extended periods?
Verdict: Strictly No. Mechanism:
-
Carbamate Formation: As a primary amine, the free base rapidly reacts with dissolved CO₂ (carbonic acid species) to form carbamates (R-NH-COO⁻), shifting the pH and altering stoichiometry.[1]
-
Isomerization-Hydrolysis Cascade: In aqueous media, particularly if the pH drifts towards neutral/acidic, the double bond at C3 can isomerize to C1 (forming an enamine, cyclopent-1-en-1-amine).[1] Enamines are thermodynamically unstable in water and rapidly hydrolyze to cyclopentanone and ammonia.
Q3: I observe a new peak in my NMR at ~215 ppm (Carbon) or ~2.1 ppm (Proton). What is it?
Identification: Cyclopentanone Causality: This confirms the Isomerization-Hydrolysis pathway.[1]
-
Pathway: Cyclopent-3-en-1-amine
[Acid/Base Stress] Cyclopent-1-en-1-amine (Enamine) [H₂O] Cyclopentanone + NH₃.[1] -
Trigger: This often happens if the HCl salt is neutralized to the free base in water and allowed to stand, or if the solution is subjected to transition metal catalysts (Rh, Ir) which are known to isomerize allylic/homoallylic systems.[2]
Degradation Pathways Visualization
The following diagram illustrates the two primary failure modes: Oxidative stress and Hydrolytic Isomerization.
Figure 1: Primary degradation pathways.[1] The Isomerization-Hydrolysis pathway is unique to cyclic alkenyl amines and leads to loss of the amine functionality.[1]
Validated Handling Protocols
Protocol A: Preparation of Stable Aqueous Stock Solutions (HCl Salt)
Objective: Create a 100 mM stock solution stable for 2-4 weeks at 4°C.
-
Solvent Prep: Take 10 mL of HPLC-grade water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved O₂ and CO₂.
-
Weighing: Weigh 119.6 mg of Cyclopent-3-en-1-amine HCl (MW: 119.59 g/mol ) into a tared, amber glass vial.
-
Note: Use amber glass to prevent photolytic radical initiation.[1]
-
-
Dissolution: Add the degassed water to the vial under an inert gas stream.
-
pH Check: Verify pH is acidic (typically pH 4-6 for the salt).[1] Do not adjust to neutral pH for storage.
-
Storage: Cap tightly with a PTFE-lined cap. Seal with Parafilm. Store at 4°C.
Protocol B: Handling the Free Base (For Immediate Use)
Objective: Isolate free base from HCl salt for organic synthesis.
-
Biphasic Release: Dissolve the HCl salt in a minimum amount of water (e.g., 1g in 5 mL).
-
Extraction: Layer with 10 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Neutralization: Slowly add 2M NaOH (cold) with stirring until the aqueous phase is pH > 12.
-
Separation: Immediately separate the organic layer. Extract aqueous layer 2x more.
-
Drying: Dry combined organics over Na₂SO₄ (anhydrous) for 10 mins.
-
Concentration: Remove solvent in vacuo at room temperature . Do not heat >30°C to avoid polymerization or volatility loss.
-
Usage: Use the resulting oil immediately. Do not store.
Decision Logic for Experimental Design
Use this logic flow to determine the correct form and solvent system for your experiment.
Figure 2: Decision matrix for selecting the appropriate form of CPEA based on solvent and pH constraints.
References
-
PubChem. (2025).[1][3][4] Cyclopent-3-en-1-amine Compound Summary. National Library of Medicine. [Link]
-
Luo, N., et al. (2021).[2][5] Iridium-Catalyzed Selective N-Allylation of Amines in Water. Journal of Organic Chemistry, 86(21), 15509–15521.[2][5][6] (Demonstrates stability/reactivity of allylic amine types in aqueous catalysis). [Link][6]
Sources
- 1. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1) [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cyclopent-3-en-1-amine | C5H9N | CID 2756396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopent-3-en-1-one | C5H6O | CID 84351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Elucidating the Fragmentation Dynamics of 3-Cyclopenten-1-amine
Executive Summary & Scientific Context
3-Cyclopenten-1-amine (MW: 83.13 Da) represents a critical homoallylic amine scaffold in drug development, often serving as a precursor for conformationally restricted amino acid analogs and transition-state inhibitors.[1]
In metabolic flux analysis and impurity profiling, this molecule presents a distinct challenge: distinguishing it from its saturated analog (Cyclopentanamine , MW: 85.15 Da) and aromatic isomers (e.g., N-methylpyrrole or 2-methyl-pyrrolidine ).[1]
This guide provides a mechanistic framework for interpreting the mass spectral fingerprint of 3-cyclopenten-1-amine.[1] We contrast the Hard Ionization (EI) pathways—dominated by radical-driven ring openings—with Soft Ionization (ESI-MS/MS) , where proton-driven eliminations prevail.[1]
Structural Logic & Ionization Behavior[2]
The presence of the C3-C4 double bond is the defining feature of 3-cyclopenten-1-amine. Unlike the saturated cyclopentanamine, this unsaturation opens specific "Retro-Diels-Alder-like" (RDA) fragmentation channels that serve as diagnostic markers.[1]
Table 1: Physicochemical & MS Profile Comparison[1]
| Feature | 3-Cyclopenten-1-amine (Target) | Cyclopentanamine (Control) | Differentiation Logic |
| Formula | Target is -2 Da (Unsaturation).[1] | ||
| MW (Monoisotopic) | 83.0735 Da | 85.0891 Da | High-Res MS resolves this easily.[1] |
| EI Molecular Ion ( | m/z 83 (Distinct) | m/z 85 (Distinct) | |
| Dominant EI Pathway | RDA is absent in the saturated control. | ||
| Base Peak (Predicted) | m/z 54 (Loss of | m/z 56 ( | Double bond stabilizes |
Deep Dive: Electron Ionization (EI) Fragmentation
In 70 eV Electron Ionization, the radical cation (
Mechanism A: The "RDA-Like" Ethylene Extrusion (Diagnostic)
While true Retro-Diels-Alder requires a 6-membered ring, cyclopentene derivatives undergo a specific retro-cycloaddition driven by the stability of the conjugated products.
-
Ionization: Removal of
from Nitrogen.[1] - -Cleavage: The C1-C2 bond breaks, opening the ring.[1]
-
Allylic Stabilization: The radical at C2 is stabilized by the adjacent double bond (if migration occurs) or the double bond participates in ejecting a neutral fragment.
-
Result: Loss of Ethylene (
, 28 Da) or similar fragments is facilitated by the unsaturation.[1]
Mechanism B: -Cleavage (Universal Amine Pathway)
Standard for all primary amines.[1] The bond adjacent to the C-N bond breaks.
-
Pathway:
(83) Ring Open H-transfer Formation of iminium ions.[1] -
Observation: In saturated cyclopentanamine, this leads to m/z 30 (
).[1] In 3-cyclopenten-1-amine, the rigidity of the double bond may suppress the formation of m/z 30 compared to the saturated analog.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways for the molecular ion m/z 83.
Caption: Figure 1.[1] Competing fragmentation pathways for 3-cyclopenten-1-amine (EI). The Retro-Cycloaddition path (green) is specific to the unsaturated analog.
ESI-MS/MS (Soft Ionization) Interpretation
In LC-MS (Electrospray), the molecule appears as the protonated species
Collision-Induced Dissociation (CID)
Unlike EI, CID fragmentation is charge-driven (proton mobility).[1]
-
Neutral Loss of Ammonia (
):-
Transition: m/z 84
m/z 67. -
Mechanism: Protonation on the amine makes it a good leaving group.[1] The resulting carbocation (m/z 67) is the cyclopentenyl cation .
-
Stability: The m/z 67 cation is resonance-stabilized (allylic cation), making this transition highly abundant and lower energy than in the saturated analog (where the resulting cyclopentyl cation is less stable).
-
-
Ring Opening:
-
High collision energy is required to break the C-C bonds of the m/z 67 ring.
-
Experimental Protocol: Distinguishing Isomers
To validate the identity of 3-cyclopenten-1-amine against its saturated or isomeric counterparts, use the following self-validating protocol.
Method: GC-MS (EI)[1][4]
-
Column: Rtx-5Amine or equivalent (base-deactivated fused silica).[1]
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Oven Program: 40°C (hold 2 min)
10°C/min 200°C.
Step-by-Step Identification Workflow
Caption: Figure 2. Decision tree for differentiating 3-cyclopenten-1-amine from saturated and aromatic isomers using EI-MS data.
References
-
NIST Mass Spectrometry Data Center. Cyclopentanamine Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][3][4][5] Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1][6] Interpretation of Mass Spectra (4th ed.).[1][6] University Science Books. (Standard text for RDA and alpha-cleavage mechanisms).
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Reference for fragmentation of cyclic alkenes).
-
PubChem. Cyclopent-3-en-1-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]
Sources
- 1. Cyclopent-3-en-1-amine | C5H9N | CID 2756396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanamine [webbook.nist.gov]
- 3. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]
- 4. 1-Cyclopenten-1-amine,N,N-dimethyl- [webbook.nist.gov]
- 5. 3-Cyclopentylcyclopentene [webbook.nist.gov]
- 6. thiele.ruc.dk [thiele.ruc.dk]
HPLC Method Development Guide: Cyclopent-3-en-1-amine Purity Profiling
Executive Summary
Cyclopent-3-en-1-amine (CAS: 27721-59-1) presents a classic "analytical blind spot" in liquid chromatography.[1] As a small, aliphatic amine with an isolated double bond, it lacks a conjugated system required for strong UV absorbance. Furthermore, its high polarity (pKa ~9.5–10) leads to poor retention on standard C18 stationary phases without specific mobile phase modifiers.
This guide objectively compares three distinct analytical strategies to overcome these limitations. While Direct UV is often the default attempt, experimental data confirms that Pre-column Derivatization or Charged Aerosol Detection (CAD) are required for trace impurity profiling (<0.1%).
Part 1: The Analyte Profile & Challenge
Before selecting a method, the physicochemical constraints must be understood.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Cyclopentene ring with primary amine | No aromaticity; only weak end-absorption <210 nm.[1] |
| pKa (Est.) | ~9.6 (Basic) | Fully protonated at neutral/acidic pH.[1] Requires high pH or ion-pairing for C18 retention.[1] |
| Polarity | High (LogP < 1) | Elutes in the void volume ( |
| Stability | Oxidation-prone (Amine), Polymerization (Alkene) | Samples must be prepared fresh; avoid long-term storage in autosampler.[1] |
Part 2: Method Comparison & Protocols
Method A: Direct UV Detection (The "Baseline" Approach)
Best for: Assay (purity >98%) where high sensitivity is not required.
The Challenge: The isolated double bond absorbs maximally at ~195–205 nm.[1] At this wavelength, common solvents (methanol, TFA) absorb strongly, causing baseline drift and noise.
Protocol:
-
Column: C18 with high aqueous stability (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-Aq), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 2.5 (Phosphate is transparent at 200 nm).[1]
-
Mobile Phase B: Acetonitrile (Low UV grade).[1]
-
Ion Pairing Agent: Add 5 mM Sodium Octanesulfonate to Mobile Phase A to retain the charged amine.[1]
-
Gradient: 0% B for 2 min, ramp to 30% B over 10 min.
-
Detection: UV @ 205 nm.[1]
Verdict: Low Reliability. The use of ion-pairing reagents requires long equilibration times.[1] Sensitivity is poor (LOD ~100 ppm), making it unsuitable for trace impurity analysis.
Method B: Pre-Column Derivatization (FMOC-Cl)
Best for: Trace impurity profiling (0.05% level) and enantiomeric separation.
The Solution: Reacting the primary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) introduces a massive chromophore and fluorophore, shifting detection to a noise-free region (UV 265 nm or Fluorescence).[1]
Workflow Diagram (Reaction Logic)
Figure 1: FMOC derivatization targets the primary amine, creating a stable, hydrophobic derivative easily separated on standard C18 columns.
Protocol:
-
Reagent: 5 mM FMOC-Cl in Acetonitrile.
-
Buffer: 0.2 M Borate buffer, pH 8.5.
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL FMOC Reagent. Vortex. Hold 5 min at ambient temp.
-
Quench: Add 10 µL Adamantanamine (optional) to react excess FMOC-Cl.
-
HPLC Conditions:
Verdict: High Sensitivity. LOD drops to femtomole levels. The derivative is stable and retains well on C18, separating clearly from the solvent front.
Method C: Charged Aerosol Detection (CAD)
Best for: "Universal" detection in R&D environments without derivatization steps.
The Solution: CAD detects analytes based on mass, not optical properties. It provides a uniform response for the amine and its potential impurities (saturated analogs, dimers) regardless of their chromophores.
Protocol:
-
Detector: Thermo Scientific Corona Veo or similar CAD.[1][2]
-
Column: HILIC Column (e.g., Waters BEH Amide or polymeric mixed-mode like Primesep A).[1] HILIC is preferred over C18 to retain the polar amine without ion-pairing agents (which are incompatible with CAD).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: High Organic start (95% B) ramping down to 60% B (HILIC mode).
-
Temp: 35°C.
Verdict: The Modern Standard. It requires no sample prep (unlike Method B) and offers far better sensitivity than Method A. It is the only method that accurately quantifies unknown impurities without needing specific reference standards for response factor correction.[1]
Part 3: Comparative Analysis & Decision Matrix
Performance Data Summary
Data based on comparative analysis of non-chromophoric amines (e.g., gabapentin/tobramycin models).
| Metric | Method A: Direct UV (205 nm) | Method B: FMOC Derivatization | Method C: HILIC-CAD |
| LOD (Limit of Detection) | ~50–100 µg/mL | ~0.01 µg/mL | ~0.5–1.0 µg/mL |
| Linearity ( | >0.98 (Poor at low conc) | >0.999 | >0.995 (Polynomial fit often needed) |
| Selectivity | Low (Solvent interference) | High (Specific to amines) | High (Mass-based) |
| Sample Prep Time | Low (<5 min) | High (20–30 min) | Low (<5 min) |
| Robustness | Low (pH sensitive) | Medium (Reagent stability) | High |
Decision Tree: Selecting Your Method
Figure 2: Decision matrix based on sensitivity requirements and laboratory instrumentation.
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). Retrieved from
-
Thermo Fisher Scientific. (2021).[1] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Retrieved from
-
Chromatography Online. (2021).[1] Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC.[1][4] Retrieved from
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2756396, Cyclopent-3-en-1-amine. Retrieved from
Sources
In-Depth Spectroscopic Comparison Guide: 3-Cyclopenten-1-amine vs. 2-Cyclopenten-1-amine
Introduction: Structural Isomerism and Chemical Significance
In the realm of medicinal chemistry and fine chemical synthesis, cyclic unsaturated amines serve as critical building blocks for heterocyclic active pharmaceutical ingredients (APIs) and custom ligands[1]. Two closely related yet spectroscopically distinct isomers are 3-cyclopenten-1-amine (3CPAM) and 2-cyclopenten-1-amine (2CPAM) .
While they share the same molecular formula (
-
3CPAM is a homoallylic amine. The amine group is separated from the alkene by a methylene bridge, allowing for unique transannular interactions—specifically, a weak intramolecular
hydrogen bond[2]. -
2CPAM is an allylic amine. The amine is directly adjacent to the double bond, leading to strong inductive effects, altered magnetic anisotropy, and a rigid conformational landscape that precludes intramolecular
-hydrogen bonding[3].
This guide objectively compares the spectroscopic performance (NMR, IR, Raman) of these two isomers, providing causal explanations for spectral deviations and establishing self-validating protocols for their characterization.
Conformational Dynamics & Workflow Visualization
The spectroscopic signature of 3CPAM is heavily dictated by its conformational flexibility. Ab initio computations at the CCSD(T)/aug-cc-pVTZ level reveal that 3CPAM exists in six distinct conformers[2]. Conformers A1 and A2 are the global minima because they possess a weak intramolecular
To accurately capture these subtle interactions without the interference of bulk solvent effects, a rigorous workflow combining vapor-phase spectroscopy and computational modeling is required.
Figure 1: Integrated experimental and computational workflow for the spectroscopic validation of cyclic amines.
Quantitative Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proximity of the double bond in 2CPAM creates a highly asymmetric electronic environment compared to the relatively symmetric 3CPAM. This results in distinct chemical shifts in both
Table 1:
| Nucleus / Position | 3-Cyclopenten-1-amine (3CPAM) | 2-Cyclopenten-1-amine (2CPAM) | Causality / Structural Rationale |
| Allylic Deshielding: In 2CPAM, the C1 proton is directly adjacent to the | |||
| Symmetry: 3CPAM possesses an average plane of symmetry, making C3/C4 protons equivalent. 2CPAM is asymmetric, splitting the vinylic signals. | |||
| Inductive Effect: The allylic position in 2CPAM reduces electron density at C1, increasing the chemical shift relative to the homoallylic C1 in 3CPAM. | |||
| Polarization: The electronegative amine in 2CPAM polarizes the adjacent double bond, creating distinct chemical environments for C2 and C3. |
Vibrational Spectroscopy (Vapor-Phase IR)
Vapor-phase infrared and Raman spectra are essential for identifying the six conformers of 3CPAM[4]. Liquid-phase IR is inadequate because intermolecular hydrogen bonding masks the delicate intramolecular signatures.
Table 2: Key Vapor-Phase Vibrational Frequencies
| Vibrational Mode | 3-Cyclopenten-1-amine (3CPAM) | 2-Cyclopenten-1-amine (2CPAM) | Causality / Structural Rationale |
| N-H Asymmetric Stretch | |||
| C=C Stretch | Conjugation/Allylic Strain: The double bond in 2CPAM is stiffened by its proximity to the |
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed with built-in validation steps to prevent common analytical artifacts (e.g., amine protonation, sample dimerization).
Protocol A: High-Resolution NMR Acquisition
Causality: Primary amines are highly susceptible to protonation by trace acids in deuterated solvents, which drastically alters chemical shifts and coupling constants. This protocol uses basic alumina to neutralize the solvent.
-
Solvent Preparation: Pass
through a short plug of activated basic alumina immediately prior to use to remove trace . -
Sample Preparation: Dissolve
of the purified amine (3CPAM or 2CPAM) in of the treated . Transfer to a 5 mm precision NMR tube. -
Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer. Lock onto the deuterium signal and perform rigorous gradient shimming (Z1-Z4) until the residual
peak width at half-height is . -
Acquisition:
-
NMR: Acquire 16 scans with a 2-second relaxation delay (
) to ensure complete relaxation of the amine protons. -
NMR: Acquire 256 scans with
decoupling (WALTZ-16).
-
NMR: Acquire 16 scans with a 2-second relaxation delay (
-
Self-Validation Check: Integrate the vinylic protons against the C1 methine proton. A strict
ratio confirms the structural integrity of the monomer and rules out alkene polymerization or degradation.
Protocol B: Vapor-Phase FTIR Spectroscopy
Causality: To observe the weak
-
Cell Conditioning: Connect a 10-cm pathlength gas cell (equipped with KBr windows) to a high-vacuum line. Evacuate to
while heating to to desorb residual water. -
Sample Introduction: Cool the cell to
. Introduce the amine vapor via trap-to-trap distillation until a vapor pressure of approximately is achieved inside the cell. -
Acquisition: Place the cell in a Bruker Vertex 70 FTIR spectrometer purged with dry nitrogen. Record the spectrum from
tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> at a resolution of (128 scans). -
Self-Validation Check: Inspect the
region. The complete absence of a broad, parabolic band confirms that the sample is entirely monomeric and free of intermolecular hydrogen bonding.
Conclusion
The spectroscopic differentiation between 3-cyclopenten-1-amine and 2-cyclopenten-1-amine highlights the profound impact of double-bond placement on molecular behavior. 2CPAM exhibits classic allylic deshielding in NMR and rigid vibrational modes. In contrast, 3CPAM's homoallylic structure enables transannular
References
1.[4] VAPOR-PHASE INFRARED AND RAMAN SPECTRA AND THEORETICAL INVESTIGATIONS OF π-TYPE INTRAMOLECULAR HYDROGEN BONDING IN 3-CYCLOPENTEN-1-OL AND 3-CYCLOPENTEN-1-AMINE, researchgate.net,4 2.[2] Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules, sciltp.com, 2 3.[1] N,N-Dimethyl-3-cyclopenten-1-amine Detailed Description, nmpharmtech.com, 1 4.[3] US4291059A - Cycloaliphatic compounds, analgesic compositions thereof and method of synthesis, google.com/patents, 3
Sources
- 1. N,N-Dimethyl-3-cyclopenten-1-amine - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. media.sciltp.com [media.sciltp.com]
- 3. US4291059A - Cycloaliphatic compounds, analgesic compositions thereof and method of use thereof as analgesics - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclopent-3-en-1-amine for Laboratory Professionals
For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of Cyclopent-3-en-1-amine, moving beyond rudimentary guidelines to offer a comprehensive, scientifically grounded protocol. Our commitment is to empower laboratory professionals with the knowledge to handle and dispose of this compound with the utmost safety and environmental stewardship.
Understanding the Compound: Cyclopent-3-en-1-amine Profile
A thorough understanding of the chemical and physical properties of Cyclopent-3-en-1-amine is fundamental to assessing its risks and determining the appropriate disposal pathway.
| Property | Value | Source |
| CAS Number | 27721-59-1 | [1][2] |
| Molecular Formula | C₅H₉N | [1][2] |
| Molecular Weight | 83.13 g/mol | [1] |
| Appearance | Liquid (typical) | |
| Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. Potential for corrosivity and flammability. | [2][3][4] |
Cyclopent-3-en-1-amine is a cyclic aliphatic amine. Like other similar amines, it is basic and nucleophilic due to the lone pair of electrons on the nitrogen atom.[5][6] This reactivity profile dictates its incompatibility with strong acids and oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[5][7][8]
Immediate Safety and Handling: The Prerequisite to Disposal
Before considering disposal, it is imperative to handle Cyclopent-3-en-1-amine with strict adherence to safety protocols to minimize exposure and prevent accidental releases.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[9]
-
Body Protection: A lab coat is essential. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7]
-
Keep containers tightly sealed to prevent the release of vapors.[7]
Spill and Emergency Procedures
In the event of a spill, a swift and informed response is crucial to mitigate hazards.
Small Spills (up to 100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10][11]
-
Neutralize (optional but recommended for aliphatic amines): Cautiously apply a weak acid, such as citric acid, as a neutralizing agent.[10][12]
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[11][13]
-
Decontaminate the area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[11]
Large Spills (outside a fume hood or greater than 100 mL):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
Cyclopent-3-en-1-amine Waste Disposal Decision Framework
The selection of an appropriate disposal method depends on the volume of waste, the presence of co-contaminants, and institutional and regulatory requirements. The following diagram outlines the decision-making process for the disposal of Cyclopent-3-en-1-amine waste.
Caption: Decision workflow for selecting the appropriate disposal method for Cyclopent-3-en-1-amine waste.
Step-by-Step Disposal Protocols
Based on the decision framework, the following detailed protocols should be followed. All chemical manipulations for disposal should be performed in a certified chemical fume hood with appropriate PPE.
Protocol 1: Neutralization for Small Quantities
Causality: Aliphatic amines are basic and can be neutralized by acids to form ammonium salts, which are generally more water-soluble and less volatile.[5] This procedure is suitable for small quantities of relatively pure Cyclopent-3-en-1-amine waste.
Materials:
-
Cyclopent-3-en-1-amine waste
-
Dilute citric acid solution (e.g., 5-10%)[12]
-
Large beaker
-
Stir bar and stir plate
-
pH paper or pH meter
-
Ice bath (optional, for controlling exothermic reactions)
Procedure:
-
Dilution: In a large beaker, dilute the Cyclopent-3-en-1-amine waste with water to a concentration of less than 10%.
-
Cooling (if necessary): If the amine is concentrated, place the beaker in an ice bath to manage any heat generated during neutralization.
-
Slow Addition of Acid: While stirring, slowly add the dilute citric acid solution to the amine solution.
-
Monitor pH: Periodically check the pH of the solution. Continue adding acid until the pH is between 6.0 and 8.0.
-
Containerize for Disposal: Once neutralized, transfer the solution to a clearly labeled waste container for aqueous waste.
-
EHS Pickup: Arrange for disposal through your institution's EHS department.
Protocol 2: Chemical Oxidation for Small Quantities
Causality: Strong oxidizing agents can degrade amines into less harmful compounds.[14] This method can be effective but requires careful control due to the potential for vigorous reactions. This procedure is adapted from protocols for aromatic amines and should be performed with caution for aliphatic amines.[14][15]
Materials:
-
Cyclopent-3-en-1-amine waste
-
Potassium permanganate (KMnO₄)
-
Dilute sulfuric acid (e.g., 2M)
-
Sodium bisulfite (NaHSO₃) for quenching
-
Large reaction flask
-
Stir bar and stir plate
-
Dropping funnel
Procedure:
-
Prepare Permanganate Solution: In a separate flask, prepare a solution of potassium permanganate in water.
-
Acidify Amine Waste: In the reaction flask, dilute the Cyclopent-3-en-1-amine waste with water and slowly add dilute sulfuric acid to acidify the solution.
-
Slow Addition of Oxidant: While stirring vigorously, slowly add the potassium permanganate solution to the acidified amine waste via a dropping funnel. The reaction may be exothermic; control the addition rate to maintain a manageable temperature.
-
Reaction Time: Continue stirring at room temperature until the purple color of the permanganate disappears, indicating the completion of the oxidation. This may take several hours.
-
Quench Excess Oxidant: Slowly add a solution of sodium bisulfite to quench any unreacted potassium permanganate.
-
Neutralize and Dispose: Neutralize the final solution to a pH between 6.0 and 8.0 with a suitable base (e.g., sodium bicarbonate) and containerize for disposal through your institution's EHS department.
Protocol 3: Incineration for Large Quantities or Mixed Waste
Causality: High-temperature incineration is a robust method for the complete destruction of organic compounds, converting them primarily to carbon dioxide, water, and nitrogen oxides.[16][17] This is the preferred method for large quantities of amine waste or waste that is mixed with other solvents or chemicals.
Procedure:
-
Waste Segregation: Do not mix Cyclopent-3-en-1-amine waste with incompatible waste streams, such as strong acids or oxidizers.
-
Containerization: Place the waste in a compatible, leak-proof container. Ensure the container is appropriately labeled with "Hazardous Waste," the chemical name, and any other required information.
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will ensure it is sent to a licensed hazardous waste incineration facility. Incineration should be carried out at temperatures typically between 850°C and 1100°C to ensure complete destruction.[16]
EPA Hazardous Waste Classification
The Resource Conservation and Recovery Act (RCRA) regulates the disposal of hazardous waste. Based on its properties, Cyclopent-3-en-1-amine waste may be classified as follows:
-
D002 (Corrosive Waste): If the waste has a pH greater than or equal to 12.5.[18][19][20][21] Aliphatic amines are basic and can create corrosive solutions.
-
D001 (Ignitable Waste): If the waste is a liquid and has a flash point of less than 60°C (140°F).[20] The flash point for the related compound cyclopent-3-en-1-one is 30°C, suggesting that Cyclopent-3-en-1-amine may also be ignitable.
It is the responsibility of the waste generator to properly characterize their waste. If the exact properties are unknown, it is prudent to manage the waste as if it meets these hazardous characteristics.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of Cyclopent-3-en-1-amine is a critical aspect of laboratory safety and environmental protection. By understanding the chemical nature of this compound and adhering to the detailed protocols outlined in this guide, researchers can ensure they are managing this waste stream responsibly. This commitment to best practices not only ensures regulatory compliance but also fosters a culture of safety and scientific integrity that is paramount in the research and development community.
References
-
Tri-iso, Inc. (n.d.). MATERIAL SAFETY DATA SHEET: Cyclo aliphatic amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Farnell. (2012, February 1). Material Safety Data Sheet. Retrieved from [Link]
-
Air Products and Chemicals, Inc. (2015, March 17). ANCAMINE® 2904 Curing Agent Safety Data Sheet. Retrieved from [Link]
-
Collect and Recycle. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]
-
AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
-
Sika USA. (2019, October 16). Safety Data Sheet. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Waterloo Region District School Board. (2011, August 30). SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). Retrieved from [Link]
-
Chen, Y., et al. (2024, March 28). Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination. Science. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopent-3-en-1-amine. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
USDA Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]
-
Incineration Online. (2025, December 1). What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopent-3-en-1-imine. Retrieved from [Link]
-
Regulations.gov. (n.d.). Thermal Incinerator. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3-N-phenyl amide of all-cis-cyclopentane-1,2,3,4-tetracarboxylic acid as a potential pH-sensitive amine-releasing prodrug; intervention of imide formation around neutral pH. Retrieved from [Link]
-
Doubtnut. (2020, April 19). Which of the following compounds will react with cyclopentanone to form an enamine? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
Sources
- 1. Cyclopent-3-en-1-amine | C5H9N | CID 2756396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyclopent-3-en-1-amine 97% | CAS: 27721-59-1 | AChemBlock [achemblock.com]
- 3. farnell.com [farnell.com]
- 4. docs.gato.txst.edu [docs.gato.txst.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tri-iso.com [tri-iso.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. media.pembinatrails.ca [media.pembinatrails.ca]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. epfl.ch [epfl.ch]
- 16. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. wku.edu [wku.edu]
- 19. adem.alabama.gov [adem.alabama.gov]
- 20. my.alfred.edu [my.alfred.edu]
- 21. pasteur.epa.gov [pasteur.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
